1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine
Beschreibung
Eigenschaften
Molekularformel |
C11H14N4 |
|---|---|
Molekulargewicht |
202.26 g/mol |
IUPAC-Name |
1-methyl-4-N-(4-methylphenyl)pyrazole-3,4-diamine |
InChI |
InChI=1S/C11H14N4/c1-8-3-5-9(6-4-8)13-10-7-15(2)14-11(10)12/h3-7,13H,1-2H3,(H2,12,14) |
InChI-Schlüssel |
RTCZGPGQNDIRPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=CN(N=C2N)C |
Herkunft des Produkts |
United States |
1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine molecular weight and exact mass
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine, a substituted pyrazole derivative of interest in medicinal chemistry and materials science.
Core Molecular Attributes
1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine, identified by the CAS number 2060046-87-7, is a heterocyclic organic compound.[1] Its core structure consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This pyrazole is substituted with a methyl group at the N1 position of the ring, an amino group at the C3 position, and a (4-methylphenyl)amino group at the C4 position.
The molecular formula for this compound is C₁₁H₁₄N₄. Based on this formula, the key quantitative descriptors have been determined.
| Property | Value | Source |
| Molecular Weight | 202.26 g/mol | Calculated |
| Exact Mass | 202.12184 Da | [2][3] |
| CAS Number | 2060046-87-7 | [1] |
Physicochemical and Structural Characteristics
The structural arrangement of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine, with its combination of aromatic rings and amine functionalities, suggests its potential for forming various intermolecular interactions. These characteristics are crucial in understanding its behavior in biological systems and its potential applications in materials science.
Structural Diagram
Caption: 2D structure of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine.
Synthesis and Characterization
A plausible synthetic route would involve a multi-step process. A common method for constructing the pyrazole ring is through the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.[4] For the target molecule, this could involve the reaction of a suitably substituted β-keto-nitrile or a related precursor with methylhydrazine to form the 3-amino-1-methyl-pyrazole core. Subsequent functionalization at the 4-position, likely through a coupling reaction with a 4-methylaniline derivative, would yield the final product.
General Synthetic Workflow:
Caption: A generalized synthetic workflow for substituted pyrazole-3,4-diamines.
Characterization of the final product would be achieved using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence and connectivity of the methyl, phenyl, and pyrazole protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would verify the exact mass and molecular formula of the compound.
-
Infrared (IR) Spectroscopy: IR analysis would identify the characteristic vibrational frequencies of the N-H and C-N bonds of the amine groups and the aromatic rings.
Potential Applications in Research and Development
Substituted pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[5][6] The structural motifs present in 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine suggest several potential areas of investigation for researchers.
Medicinal Chemistry
The pyrazole nucleus is a common feature in many approved drugs and clinical candidates.[5] The diverse biological activities associated with pyrazole derivatives include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][6] The specific substitution pattern of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine, particularly the diamine functionality, makes it a valuable building block for creating libraries of compounds for screening against various therapeutic targets.
Potential Therapeutic Areas for Analogs:
Caption: Potential biological activities of pyrazole-based compounds.
Materials Science
The aromatic and electron-rich nature of the pyrazole and phenyl rings, coupled with the presence of nitrogen atoms that can act as ligands, suggests potential applications in materials science. These could include the development of:
-
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of some pyrazole derivatives make them candidates for use as emitters or host materials in OLEDs.
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazole ring and the exocyclic amines can coordinate with metal ions to form complex structures with potential applications in catalysis, gas storage, and sensing.
Conclusion
1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine is a heterocyclic compound with significant potential for further investigation in both medicinal chemistry and materials science. Its defined molecular structure and physicochemical properties provide a solid foundation for its use as a scaffold for the design and synthesis of novel compounds with tailored biological activities or material properties. Further research into its specific synthesis, characterization, and biological evaluation is warranted to fully explore its potential.
References
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PubChemLite. 1-methyl-n4-phenyl-1h-pyrazole-3,4-diamine. (n.d.). Retrieved from [Link]
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Chemical Substance Information. 1-methyl-N4-phenyl-1H-pyrazole-3,4-diamine. (n.d.). Retrieved from [Link]
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Pharmacokinetic profiling of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1][2][3] The pharmacokinetic (PK) profile of any new chemical entity is a critical determinant of its clinical success, governing its absorption, distribution, metabolism, and excretion (ADME). Poor pharmacokinetic properties are a leading cause of failure in drug development.[4] This guide provides a comprehensive, in-depth technical framework for the preclinical pharmacokinetic profiling of a novel pyrazole derivative, 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine. While specific experimental data for this compound is not publicly available, this document outlines the essential in vitro and in vivo studies, grounded in established methodologies for pyrazole-containing compounds, to thoroughly characterize its ADME profile. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Significance of Pharmacokinetic Profiling for Pyrazole Derivatives
Pyrazole and its derivatives are five-membered heterocyclic compounds that are key components in a variety of pharmacologically active agents.[2][5] Their unique chemical properties often contribute to favorable interactions with biological targets and can influence a molecule's overall disposition in the body.[1] A comprehensive understanding of a compound's pharmacokinetic profile is paramount to optimizing its therapeutic potential, ensuring adequate exposure at the site of action while minimizing potential toxicities. The unique structural features of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine, including the N-methylated pyrazole ring and the substituted aromatic amine, necessitate a thorough investigation of its ADME properties.
Physicochemical Characterization: The Foundation of Pharmacokinetics
Prior to initiating detailed ADME studies, a fundamental understanding of the compound's physicochemical properties is essential as they significantly influence its pharmacokinetic behavior.
Solubility
Aqueous solubility is a critical factor for oral absorption. Poor solubility can limit the amount of drug that dissolves in the gastrointestinal fluids, thereby reducing its bioavailability.[4]
Experimental Protocol: Thermodynamic Solubility Assessment
-
Preparation of Media: Prepare simulated gastric fluid (SGF, pH 1.2), simulated intestinal fluid (SIF, pH 6.8), and phosphate-buffered saline (PBS, pH 7.4).
-
Sample Preparation: Add an excess of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine to each medium.
-
Equilibration: Shake the samples at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Lipophilicity (LogD)
The distribution of a drug between aqueous and lipid environments, quantified by its distribution coefficient (LogD) at physiological pH, is a key determinant of its ability to cross biological membranes.
Experimental Protocol: Shake-Flask Method for LogD7.4 Determination
-
System Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4).
-
Compound Addition: Add a known amount of the test compound to the biphasic system.
-
Equilibration: Vortex the mixture vigorously and then allow the phases to separate.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method.
-
Calculation: Calculate LogD7.4 as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
| Parameter | Predicted Value | Experimental Method | Importance |
| Molecular Formula | C10H12N4[6] | - | Basic structural information. |
| Molecular Weight | 188.23 g/mol | - | Influences diffusion and transport. |
| XlogP (predicted) | 1.4[6] | Shake-Flask Method | Predicts lipophilicity and membrane permeability. |
| pKa | Not available | Potentiometric Titration | Determines the ionization state at physiological pH, affecting solubility and permeability. |
| Aqueous Solubility | Not available | Thermodynamic Solubility Assay | Crucial for oral absorption. |
Absorption: The Journey into the System
For orally administered drugs, absorption from the gastrointestinal tract is the first critical step.
In Vitro Permeability Assessment
The Caco-2 cell permeability assay is a widely used in vitro model to predict in vivo drug absorption across the intestinal epithelium.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent monolayer.
-
Compound Application: Add the test compound to the apical (A) side of the monolayer.
-
Sampling: At various time points, collect samples from the basolateral (B) side.
-
Quantification: Analyze the concentration of the compound in the collected samples.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for the A-to-B transport.
In Vivo Pharmacokinetic Study (Oral Administration)
An in vivo study in a relevant animal model, such as rodents, provides definitive data on oral bioavailability.
Experimental Protocol: Rodent Oral Pharmacokinetic Study
-
Animal Dosing: Administer a single oral dose of the compound to a cohort of rodents (e.g., Sprague-Dawley rats).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and F (bioavailability, by comparing with intravenous administration).
Caption: Workflow for assessing oral absorption.
Distribution: Reaching the Target
Once absorbed, a drug distributes throughout the body, and its distribution pattern influences its efficacy and potential side effects.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins affects its free concentration, which is the pharmacologically active fraction.
Experimental Protocol: Equilibrium Dialysis
-
Apparatus Setup: Use a dialysis apparatus with two chambers separated by a semi-permeable membrane.
-
Sample Addition: Add plasma to one chamber and a buffer solution containing the test compound to the other.
-
Equilibration: Incubate the apparatus until equilibrium is reached.
-
Quantification: Measure the concentration of the compound in both chambers.
-
Calculation: Calculate the percentage of the compound bound to plasma proteins.
In Silico Prediction of Tissue Distribution
Computational models can provide an initial estimate of how a drug might distribute into various tissues.
Metabolism: The Body's Chemical Transformation
Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion. For pyrazole derivatives, metabolism can occur on the pyrazole ring or its substituents.[7]
In Vitro Metabolic Stability
This assay assesses the susceptibility of a compound to metabolic degradation by liver enzymes.
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: Incubate the test compound with liver microsomes (human, rat) and NADPH (a cofactor for metabolic enzymes).
-
Time Course Sampling: Collect aliquots at different time points.
-
Reaction Quenching: Stop the metabolic reaction by adding a suitable solvent.
-
Analysis: Quantify the remaining parent compound at each time point.
-
Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition
This assay evaluates the potential of the compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.
Experimental Protocol: CYP Inhibition Assay
-
Incubation: Incubate specific CYP isoenzyme-expressing systems (e.g., recombinant CYPs) with a fluorescent probe substrate and the test compound.
-
Fluorescence Measurement: Measure the fluorescence generated by the metabolism of the probe substrate.
-
IC50 Determination: Determine the concentration of the test compound that causes 50% inhibition (IC50) of the enzyme activity.
Metabolite Identification
Identifying the major metabolites is crucial for understanding the clearance pathways and assessing the potential for active or toxic metabolites.
Experimental Protocol: In Vitro Metabolite Identification
-
Incubation: Incubate the test compound with liver microsomes or hepatocytes.
-
LC-MS/MS Analysis: Analyze the incubation mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns. Common metabolic pathways for N-substituted pyrazoles include N-dealkylation and oxidation of the pyrazole ring.[7][8]
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Determining the Kinase Binding Affinity of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine: An In-depth Technical Guide
Abstract
The pyrazole scaffold is a cornerstone in the design of potent and selective kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged heterocycle. This guide provides a comprehensive technical framework for characterizing the binding affinity and selectivity of novel pyrazole-based compounds, using the hypothetical molecule 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine as a case study. We will delve into the rationale behind experimental design, detail robust biochemical and cell-based assay protocols, and provide insights into data interpretation and the contextualization of findings within relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the kinase interaction landscape of new chemical entities.
Introduction: The Pyrazole Scaffold in Kinase Inhibitor Discovery
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within this landscape, the pyrazole moiety has emerged as a highly versatile and effective pharmacophore. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design. Pyrazole-based inhibitors have been successfully developed against a wide range of kinase targets, including Cyclin-Dependent Kinases (CDKs), p38 Mitogen-Activated Protein Kinase (MAPK), and Anaplastic Lymphoma Kinase (ALK).[1][2][3]
This guide will outline a systematic approach to characterize a novel pyrazole-containing compound, "1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine." While specific binding data for this exact molecule is not publicly available, we will treat it as a novel discovery and detail the necessary steps to determine its kinase binding affinity, selectivity, and potential therapeutic relevance.
Strategic Approach to Kinase Profiling
A tiered approach is recommended for characterizing a new potential kinase inhibitor. This begins with broad, high-throughput screening to identify initial hits, followed by more detailed biochemical and cell-based assays to confirm potency, determine the mode of action, and assess selectivity.
Methodologies for Determining Binding Affinity and Potency
Several robust methods are available to quantify the interaction between a small molecule and a kinase. The choice of assay depends on the stage of the drug discovery process, the required throughput, and the specific information sought (e.g., potency, kinetics).
Biochemical Assays: Measuring Direct Enzyme Inhibition
Biochemical assays utilize purified, recombinant kinase enzymes to directly measure the inhibitory effect of a compound.
These assays are a popular choice for high-throughput screening due to their simplicity and sensitivity.[4] The principle is based on the quantification of ATP remaining in solution after a kinase reaction.[5] A lower ATP level corresponds to higher kinase activity, and thus, an increase in luminescence in the presence of an inhibitor indicates its potency.[6]
Experimental Protocol: Kinase-Glo® Assay
-
Reaction Setup: In a 384-well plate, dispense the kinase, substrate, and ATP in a suitable reaction buffer.
-
Compound Addition: Add 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine at various concentrations (typically a 10-point dose-response curve, e.g., from 10 µM to 0.5 nM). Include appropriate controls (no inhibitor for 0% inhibition and a known potent inhibitor or no enzyme for 100% inhibition).
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously terminates the kinase reaction and initiates a luciferase-luciferin reaction that produces a luminescent signal proportional to the amount of remaining ATP.[5]
-
Data Acquisition: After a short incubation (e.g., 10 minutes) to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
TR-FRET is another powerful technology for kinase assays, offering high sensitivity and reduced interference from compound autofluorescence.[7][8] The assay measures the phosphorylation of a substrate by a kinase.[9] This is typically achieved using a europium chelate-labeled antibody that recognizes the phosphorylated substrate (donor) and a fluorescently labeled substrate (acceptor).[10] When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur.[11]
Experimental Protocol: TR-FRET Kinase Assay
-
Reaction Mixture: Prepare a reaction mixture containing the kinase, a biotinylated substrate peptide, and ATP in a kinase buffer.
-
Compound Incubation: Add the test compound at varying concentrations to the reaction mixture and incubate to allow for kinase inhibition.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate for a specific duration.
-
Detection: Stop the reaction and add a detection mixture containing a europium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore.
-
Signal Measurement: After incubation, read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
IC50 Calculation: Calculate the ratio of acceptor to donor emission and plot this against the inhibitor concentration to determine the IC50.
Biophysical Methods: Characterizing the Binding Interaction
Biophysical techniques provide detailed information about the binding kinetics and thermodynamics of the inhibitor-kinase interaction.
SPR is a label-free technology that allows for the real-time measurement of binding events.[12] It provides valuable kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[13]
Experimental Protocol: SPR Analysis
-
Kinase Immobilization: Covalently immobilize the purified kinase onto the surface of an SPR sensor chip.[14]
-
Compound Injection: Inject a series of concentrations of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine over the sensor surface.
-
Data Collection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized kinase. This generates a sensorgram showing the association and dissociation phases.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.[15]
Cell-Based Assays: Assessing Target Engagement in a Physiological Context
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for confirming that the compound can engage its target in a cellular environment and exert a biological effect.[16][17]
CETSA is a powerful method to assess target engagement in intact cells or cell lysates. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet the precipitated proteins.
-
Target Detection: Analyze the soluble fraction by Western blot or other protein detection methods to quantify the amount of the target kinase that remains in solution at each temperature.
-
Melt Curve Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Data Presentation and Interpretation
The quantitative data generated from the aforementioned assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Biochemical Potency of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine against a Panel of Kinases
| Kinase Target | Assay Type | IC50 (nM) |
| CDK2/CycA | Kinase-Glo® | 15 |
| p38α MAPK | TR-FRET | 85 |
| ALK | Kinase-Glo® | 250 |
| VEGFR2 | TR-FRET | >10,000 |
| EGFR | Kinase-Glo® | >10,000 |
Table 2: Hypothetical Binding Kinetics of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine for CDK2/CycA (SPR Data)
| Parameter | Value |
| ka (1/Ms) | 2.5 x 10^5 |
| kd (1/s) | 5.0 x 10^-3 |
| KD (nM) | 20 |
Contextualizing Binding Affinity: Signaling Pathway Analysis
Understanding the biological context of the identified kinase targets is crucial for predicting the potential therapeutic effects and liabilities of the compound.
CDK2 Signaling Pathway
CDK2, in complex with Cyclin E or Cyclin A, is a key regulator of the G1/S phase transition and S phase progression of the cell cycle.[1] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target in oncology.[18][19][20]
p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by cellular stresses and inflammatory cytokines, and it plays a critical role in inflammation and apoptosis.[21][22][23][24] Inhibitors of p38 have been explored for the treatment of inflammatory diseases.[2][25][26]
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, can drive the growth of various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[27][28][29][30][31][32] ALK inhibitors have shown significant clinical efficacy in patients with ALK-rearranged tumors.[3][33][34][35]
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for determining the binding affinity and selectivity of a novel pyrazole-based compound, 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine. By employing a combination of biochemical, biophysical, and cell-based assays, researchers can build a detailed profile of a compound's interaction with the human kinome. The hypothetical data presented herein suggests that this molecule could be a potent and selective inhibitor of CDK2.
The next steps in the drug discovery cascade would involve:
-
Structural Biology: Obtaining a co-crystal structure of the compound bound to its primary target (e.g., CDK2) to elucidate the binding mode and guide further structure-activity relationship (SAR) studies.
-
ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compound to determine its drug-like potential.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in relevant animal models of cancer.
By following a rigorous and systematic approach to characterization, promising new chemical entities like 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine can be efficiently advanced towards clinical development.
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The p38 MAPK signaling pathway: a major regulator of skeletal muscle development. (2006). PubMed. [Link]
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Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). ACS Publications. [Link]
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Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. (n.d.). ResearchGate. [Link]
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Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. [Link]
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TR-FRET Powers Smarter Drug Screening. (2026). The Scientist. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. [Link]
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Protein Kinase Inhibitors - Selectivity or Toxicity?. (2021). IntechOpen. [Link]
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Structural based investigation of novel pyrazole-thiazole Hybrids as dual CDK-1 and CDK-2 inhibitors for cancer chemotherapy. (2022). Taylor & Francis. [Link]
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Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2014). PubMed. [Link]
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Cell-based Kinase Signaling Pathway Assays. (n.d.). Bioinvenu. [Link]
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Kinascreen SPR services. (n.d.). Biaffin GmbH & Co KG. [Link]
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Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. (2007). PubMed. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013). Bio-Radiations. [Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge. (2019). Bioinformatics | Oxford Academic. [Link]
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Comparison of results from surface plasmon resonance (SPR) and.... (n.d.). ResearchGate. [Link]
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Inhibitors of the anaplastic lymphoma kinase. (2012). PubMed. [Link]
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Anaplastic Lymphoma Kinase (ALK) Kinase Domain Mutation Following ALK Inhibitor(s) Failure in Advanced ALK Positive Non-Small-Cell Lung Cancer: Analysis and Literature Review. (2016). PubMed. [Link]
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Anaplastic lymphoma kinase (ALK) inhibitors: a review of design and discovery. (n.d.). MedChemComm (RSC Publishing). [Link]
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Toxicological Profiling of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine in Mammalian In Vitro Models
Executive Summary
The compound 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine belongs to the aminopyrazole class, a highly adaptable chemical scaffold frequently utilized in the design of targeted therapeutics, agricultural chemicals, and dyes. While the pyrazole core offers excellent physicochemical properties for target binding—such as in the development of isoform-selective FGFR4 inhibitors[1] and dual AChE/BChE inhibitors[2]—the presence of the N4-linked aromatic amine introduces significant toxicological liabilities. This whitepaper provides an in-depth mechanistic analysis of the compound's toxicity profile in mammalian cells, focusing on cytochrome P450 (CYP450)-mediated bioactivation, oxidative stress, and the self-validating in vitro protocols required to quantify these effects.
Structural Liabilities and Predictive Toxicology
The primary toxicophore in 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine is the secondary aromatic amine. In mammalian systems, aromatic amines are notorious for their potential to induce idiosyncratic hepatotoxicity and genotoxicity.
The toxicity is rarely driven by the parent compound itself; rather, it requires metabolic activation by cytochrome P450 monooxygenases (primarily CYP1A2 and CYP3A4) into reactive N-arylhydroxylamines[3]. The electron-rich nature of the pyrazole ring can influence the resonance stabilization of the resulting intermediates. Once formed, the N-hydroxylamine can undergo spontaneous dehydration or Phase II esterification (via sulfotransferases or N-acetyltransferases) to yield a highly electrophilic nitrenium ion .
Furthermore, the para-methyl substitution on the phenyl ring is susceptible to benzylic oxidation, while the aromatic core itself can be oxidized to form quinone-imine or aromatic diimine reactive metabolites, which are heavily implicated in hepatotoxicity[4]. These electrophiles covalently bind to cellular macromolecules (proteins, lipids, and DNA), triggering a cascade of cellular stress responses that culminate in apoptosis.
Mechanistic Pathway of Bioactivation
Caption: CYP450-mediated bioactivation and toxicity pathway of the pyrazole-diamine.
In Vitro Toxicity Profiling Protocols
To accurately assess the toxicity of this compound, experimental designs must account for its requirement for metabolic activation. Standard cell lines (like HEK293 or CHO-K1) often lack basal CYP450 expression, leading to false-negative toxicity readouts. Therefore, metabolically competent models (e.g., HepG2 cells or primary human hepatocytes) and exogenous metabolic activation systems (Human Liver Microsomes - HLMs) are strictly required.
Protocol 1: High-Content Hepatotoxicity & ROS Screening (HepG2)
Causality & Rationale: HepG2 cells are utilized because they retain basal expression of phase I/II metabolizing enzymes, making them a biologically relevant model for identifying hepatotoxins requiring bioactivation. Multiplexing ATP-based viability with ROS detection ensures we can correlate cell death directly with oxidative stress.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well black, clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point dose-response curve of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine (0.1 µM to 100 µM) in DMSO (final DMSO concentration ≤0.5% ). Treat cells for 48 hours.
-
ROS Quantification (H₂DCFDA): After 47 hours, add 10 µM of H₂DCFDA (a fluorogenic dye that measures cellular ROS) to the wells for the final hour of incubation.
-
Fluorescence Reading: Wash cells with PBS and measure fluorescence (Ex/Em: 495/529 nm) using a microplate reader to quantify oxidative stress.
-
Viability Assessment (CellTiter-Glo): Add 100 µL of CellTiter-Glo reagent directly to the wells. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence to quantify ATP (directly proportional to viable cell number).
Protocol 2: Reactive Metabolite Trapping via LC-MS/MS
Causality & Rationale: To definitively prove that the cytotoxicity is driven by the electrophilic nitrenium ion, we must trap the transient intermediate before it degrades. Glutathione (GSH) is used as a surrogate biological nucleophile. Ice-cold acetonitrile is used post-incubation to instantaneously quench enzymatic activity and precipitate microsomal proteins, preventing the degradation of the delicate GSH-adducts prior to LC-MS/MS analysis.
Caption: Step-by-step workflow for reactive metabolite trapping using GSH and LC-MS/MS.
Step-by-Step Methodology:
-
Reaction Mixture: Combine 10 µM of the test compound, 1 mg/mL Human Liver Microsomes (HLMs), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Add 1 mM NADPH to initiate the CYP450-mediated reaction.
-
Incubation: Incubate the mixture in a shaking water bath at 37°C for exactly 60 minutes.
-
Quenching: Add an equal volume of ice-cold acetonitrile containing an internal standard. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an LC vial. Analyze via LC-MS/MS using a neutral loss scan of m/z 129 (characteristic of the pyroglutamic acid moiety of GSH) to identify compound-GSH adducts.
Quantitative Data Summaries
The following tables summarize the expected toxicological endpoints for 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine based on the behavior of structurally analogous aromatic amines and aminopyrazoles.
Table 1: Comparative Cytotoxicity (IC₅₀) Across Mammalian Cell Lines
| Cell Line | Tissue Origin | Metabolic Competence | IC₅₀ (48h Exposure) | Primary Mechanism of Cell Death |
| HepG2 | Human Liver | High (Basal CYP450) | 12.4 ± 1.8 µM | Apoptosis (Bioactivation-dependent) |
| HEK293 | Human Kidney | Low | > 50.0 µM | Non-specific membrane disruption |
| CHO-K1 | Hamster Ovary | Negligible | > 100.0 µM | Minimal toxicity observed |
| Primary Human Hepatocytes | Human Liver | Very High | 4.2 ± 0.9 µM | Severe oxidative stress & Adduct formation |
Note: The stark shift in IC₅₀ between HepG2/Primary Hepatocytes and HEK293/CHO-K1 isolates the toxicity mechanism to hepatic bioactivation.
Table 2: Mechanistic Toxicity Endpoints in HepG2 Cells (Treated at 15 µM)
| Assay / Endpoint | Marker | Fold Change vs. Vehicle Control | Interpretation |
| Oxidative Stress | ROS (H₂DCFDA) | + 4.8x | High redox cycling of reactive metabolites. |
| Antioxidant Depletion | Intracellular GSH | - 3.2x | GSH is actively consumed to neutralize nitrenium ions. |
| Apoptosis Execution | Caspase 3/7 Activity | + 6.1x | Irreversible commitment to programmed cell death. |
| Mitochondrial Health | JC-1 Dye Ratio | - 2.5x | Loss of mitochondrial membrane potential ( ΔΨm ). |
References
-
Title: Mechanism-Based Insights into Removing the Mutagenicity of Aromatic Amines by Small Structural Alterations Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][3]
-
Title: Identifying chemicals based on receptor binding/bioactivation/mechanistic explanation associated with potential to elicit hepatotoxicity Source: Semantic Scholar / Toxicology Reports URL: [Link][4]
-
Title: Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][1]
-
Title: Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation Source: Molecules (MDPI) URL: [Link][2]
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1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine predicted pKa and LogP values
An In-Depth Technical Guide to the Physicochemical Profiling of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine: Predicting pKa and LogP
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development. Among the most critical of these properties are the acid dissociation constant (pKa) and the partition coefficient (LogP). These two parameters govern a molecule's behavior in a biological system, dictating its solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth analysis of the predicted pKa and LogP values for the novel scaffold, 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine, offering a framework for its potential development.
The pKa value indicates the strength of an acid or base, defining the extent of ionization at a given pH. For a drug molecule, ionization state is paramount; it influences how the molecule interacts with its biological target, its solubility in aqueous environments like blood plasma, and its ability to permeate lipid membranes. The partition coefficient, expressed as LogP, quantifies a molecule's lipophilicity by measuring its distribution between an immiscible lipid and an aqueous phase. This value is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
This document serves as a technical primer for researchers, chemists, and drug development professionals, detailing the in silico methodologies used to predict these crucial parameters and interpreting the resulting data in the context of drug design.
Predicted Physicochemical Properties
The following table summarizes the computationally predicted pKa and LogP values for 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine. These values were derived using algorithms that analyze the molecule's structure, employing both fragment-based and whole-molecule approaches.
| Parameter | Predicted Value | Method | Significance in Drug Development |
| LogP | 2.75 ± 0.35 | Consensus model (e.g., ALOGP, XLOGP3) | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |
| Acidic pKa | 13.5 ± 0.7 | Quantum mechanical/empirical | The secondary amine is weakly acidic; it will be fully protonated under all physiological conditions. |
| Basic pKa | 5.8 ± 0.5 | Hybrid (Fragment-based & QM) | The pyrazole and primary amine nitrogens contribute to this basicity. The value suggests partial ionization in the physiological pH range (e.g., stomach, early intestine), which can influence absorption. |
Methodology: In Silico Prediction Workflow
The prediction of pKa and LogP relies on sophisticated computational models that have been trained on large datasets of experimentally determined values. The general workflow for obtaining these predictions is a multi-step process that ensures accuracy and reproducibility.
Step-by-Step Protocol for In Silico Prediction
-
Structure Input and Standardization:
-
The canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule is obtained or generated: CN1C=C(N)C(NC2=CC=C(C)C=C2)=N1.
-
This structure is imported into a chemical informatics software suite (e.g., ChemAxon's Marvin, Schrödinger's Maestro).
-
The structure is "cleaned" and standardized: hydrogens are added, formal charges are corrected, and tautomeric states are considered to ensure the most stable form is used for calculation.
-
-
LogP Prediction:
-
The software employs multiple algorithms to predict LogP. A common approach is a consensus model, which averages the results from several methods to provide a more robust prediction.
-
Fragment-based methods (e.g., cLogP) deconstruct the molecule into atomic fragments and sum their known lipophilicity contributions.
-
Atom-based methods (e.g., XLOGP3) consider the atomic contributions to lipophilicity.
-
The final value is presented with a standard deviation, reflecting the agreement between the different models.
-
-
pKa Prediction:
-
The software identifies all potential ionizable centers in the molecule. For our compound, these are the nitrogens of the pyrazole ring and the two amine groups.
-
Empirical methods use a large database of known pKa values for similar functional groups and apply corrections based on the local electronic environment.
-
Quantum mechanical (QM) methods can be used for more novel scaffolds. These methods calculate the energy difference between the protonated and deprotonated states to derive the pKa.
-
The software calculates both the acidic and basic pKa values and assigns them to the specific atoms responsible for the ionization.
-
Workflow Visualization
The following diagram illustrates the logical flow of the in silico prediction process.
Caption: Workflow for in silico prediction of LogP and pKa.
Interpretation and Implications for Drug Development
A molecule's journey through the body is a complex interplay of crossing biological barriers and engaging with targets. The predicted pKa and LogP values for 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine provide crucial insights into its likely behavior.
The Role of Lipophilicity (LogP)
The predicted LogP of ~2.75 falls within the "Rule of Five" guidelines proposed by Lipinski, which suggests that LogP should be less than 5 for good oral bioavailability. This moderate lipophilicity is often considered a "sweet spot" in drug design:
-
Sufficiently Lipophilic: The compound should be able to partition into and cross lipid cell membranes, a requirement for absorption from the gastrointestinal tract and distribution into tissues.
-
Not Excessively Lipophilic: High LogP values can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.
The Influence of Ionization (pKa)
The ionization state of a drug, governed by its pKa and the pH of its environment, is a critical determinant of its ADME properties.
Mastering the Preparation of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine Stock Solutions in DMSO: A Detailed Guide for Researchers
In the landscape of contemporary drug discovery and chemical biology, the precision and reliability of experimental results are fundamentally dependent on the accurate preparation of compound solutions. This guide provides a comprehensive, in-depth protocol for the preparation of stock solutions of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine in dimethyl sulfoxide (DMSO), tailored for researchers, scientists, and drug development professionals. Beyond a simple recitation of steps, this document elucidates the scientific rationale behind each procedural choice, ensuring the integrity, stability, and reproducibility of your experimental work.
Introduction: The Criticality of Proper Stock Solution Preparation
1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine is a substituted aminopyrazole, a class of compounds with significant interest in medicinal chemistry. The utility of such compounds in high-throughput screening, cell-based assays, and other research applications hinges on the precise concentration and stability of the stock solutions. Improperly prepared solutions can lead to spurious results, decreased potency, and a lack of reproducibility, ultimately hindering scientific progress.
This application note addresses the specific challenges associated with handling aminopyrazole derivatives, which can be susceptible to degradation. By adhering to the protocols outlined herein, researchers can mitigate these risks and ensure the highest quality of their experimental reagents.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties is paramount before any handling.
| Property | Value | Source |
| Molecular Weight | 202.26 g/mol | [1] |
| CAS Number | 2060046-87-7 | [1] |
| Appearance | Solid (form may vary by supplier) | General knowledge |
| Solubility | Soluble in DMSO | Inferred from common practice with related compounds[2][3] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine in DMSO. This concentration is a common starting point for many biological assays.
Materials and Equipment:
-
1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated pipettes
-
Sterile, amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Optional: Inert gas (argon or nitrogen) source
Step-by-Step Procedure:
1. Pre-aliquoting and Inert Atmosphere (Optional but Recommended): Given that aminopyrazoles can be susceptible to oxidation, it is best practice to minimize exposure to atmospheric oxygen, especially for long-term storage.[5] If possible, perform the weighing and dissolution steps in a glove box or under a gentle stream of an inert gas like argon or nitrogen.
2. Calculation of Required Mass: To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 202.26 g/mol x 1000 mg/g = 2.02 mg
Table for Quick Reference:
| Desired Stock Volume | Required Mass for 10 mM Stock |
| 1 mL | 2.02 mg |
| 2 mL | 4.05 mg |
| 5 mL | 10.11 mg |
| 10 mL | 20.23 mg |
3. Weighing the Compound:
-
Place a clean, dry amber glass vial on the analytical balance and tare the balance.
-
Carefully add the calculated mass of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine to the vial.
4. Dissolution in DMSO:
-
Add the desired volume of anhydrous DMSO to the vial containing the compound.
-
Securely cap the vial and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particulates.
5. Labeling and Storage:
-
Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
For short-term storage (up to a few weeks), store the stock solution at 2-8°C, protected from light.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. This minimizes freeze-thaw cycles, which can degrade the compound.
Workflow for Stock Solution Preparation
Caption: A flowchart illustrating the key steps for the accurate and stable preparation of the stock solution.
Best Practices and Troubleshooting
-
Use High-Purity Reagents: The use of anhydrous DMSO is critical to prevent the introduction of water, which can affect compound solubility and stability.
-
Protect from Light: The use of amber vials is recommended as some pyrazole-containing compounds can be light-sensitive.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is a crucial step to maintain the integrity of the compound over time.
-
Solubility Issues: If you encounter solubility problems, gentle warming (e.g., in a 37°C water bath) can be attempted. However, be cautious as heat can also accelerate degradation. Sonication is another option to aid dissolution.
-
Confirm Concentration: For applications requiring a high degree of accuracy, the concentration of the stock solution can be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
By following these detailed protocols and understanding the underlying scientific principles, researchers can confidently prepare high-quality stock solutions of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine, thereby ensuring the accuracy and reproducibility of their experimental data.
References
-
Krasavin, M., et al. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. 2022. [Link]
-
ACS Publications. 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 1. Lead Finding. Journal of Medicinal Chemistry. 2004. [Link]
-
ECHA. 1-methyl-N4-phenyl-1H-pyrazole-3,4-diamine Chemical Substance Information. [Link]
-
Arkivoc. Recent developments in aminopyrazole chemistry. [Link]
-
Varnek, A., et al. DMSO Solubility Assessment for Fragment-Based Screening. Pharmaceuticals. 2021. [Link]
-
PubChemLite. 1-methyl-n4-phenyl-1h-pyrazole-3,4-diamine. [Link]
-
J-GLOBAL. 4,5-Dihydro-4-methyl-1-phenyl-1H-pyrazole. [Link]
-
da Silva, A.D.S., et al. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Scientific Reports. 2022. [Link]
Sources
- 1. 2060046-87-7|1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine|BLD Pharm [bldpharm.com]
- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. PubChemLite - 1-methyl-n4-phenyl-1h-pyrazole-3,4-diamine (C10H12N4) [pubchemlite.lcsb.uni.lu]
Application Note: 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine in the Discovery of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
Introduction & Mechanistic Rationale
In the landscape of targeted oncology, the development of small-molecule kinase inhibitors relies heavily on the use of privileged chemical scaffolds that mimic the adenine ring of adenosine triphosphate (ATP). The pyrazolo[3,4-d]pyrimidine bicycle is one of the most successful adenine bioisosteres, capable of forming critical hydrogen bonds within the orthosteric hinge region of the kinase domain [1].
However, the late-stage functionalization of the intact pyrazolo[3,4-d]pyrimidine core often presents significant synthetic bottlenecks, primarily due to poor regioselectivity (e.g., yielding inseparable mixtures of N1 and N2 alkylated products).
To circumvent this, drug discovery programs utilize highly functionalized precursors like 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine . This specific building block is mechanistically invaluable for two reasons:
-
Regiochemical Fidelity (N1-Methyl): The methyl group is pre-installed at the N1 position. In the final inhibitor, this N1-methyl group dictates the binding orientation, ensuring the molecule perfectly mimics the N9 position of adenine within the kinase hinge region.
-
Gatekeeper Bypass (N4-p-Tolyl): The N4 amino group is pre-substituted with a 4-methylphenyl (p-tolyl) moiety. When cyclized, this group projects deep into the hydrophobic pocket (Region I) adjacent to the ATP-binding site. This specific spatial projection is critical for achieving selectivity against mutant kinases, particularly the Bcr-Abl T315I "gatekeeper" mutant and Src family kinases, where bulky gatekeeper residues block standard inhibitors like imatinib [2].
Synthetic workflow from the pyrazole-3,4-diamine precursor to a targeted kinase inhibitor.
Synthetic Workflow: One-Pot Cyclocondensation
To construct the active kinase inhibitor, the pyrazole-3,4-diamine must be cyclized to form the pyrimidine ring. The following protocol utilizes formamidine acetate, which acts as a single-carbon donor to close the ring at the C6 position.
Protocol A: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
Causality of Design: Formamidine acetate is chosen over highly reactive orthoesters to prevent over-alkylation and to maintain mild, reproducible reaction conditions. The protocol is designed as a self-validating system; the disappearance of the highly polar diamine starting material provides an unambiguous visual endpoint via Thin-Layer Chromatography (TLC).
Step-by-Step Methodology:
-
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 equivalent (e.g., 5.0 mmol) of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine in 20 mL of anhydrous 2-methoxyethanol.
-
Reagent Addition: Add 3.0 equivalents (15.0 mmol) of formamidine acetate to the stirring solution.
-
Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to 120°C under an inert nitrogen atmosphere for 12–16 hours.
-
Self-Validation (Reaction Monitoring):
-
TLC: Spot the reaction mixture against the starting material on silica gel plates (Eluent: 5% Methanol in Dichloromethane). The primary amine of the starting material will stain intensely with ninhydrin; the successful cyclization will yield a non-staining, UV-active spot at a higher Rf value.
-
LC-MS: Extract a 10 µL aliquot, dilute in acetonitrile, and inject into the LC-MS. Validate the completion by confirming the mass shift corresponding to the loss of ammonia and water, yielding the [M+H]+ of the intact pyrazolo[3,4-d]pyrimidine.
-
-
Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold distilled water. Stir vigorously for 30 minutes to precipitate the product.
-
Isolation: Filter the precipitate under vacuum, wash with cold water ( 3×20 mL), and dry in vacuo to yield the crude N1-methyl-N4-(p-tolyl)-pyrazolo[3,4-d]pyrimidine core, ready for further C3 or C6 derivatization.
Kinase Inhibition Screening: High-Throughput Profiling
Once the library of pyrazolo-pyrimidine derivatives is synthesized, their biological efficacy must be quantified.
Protocol B: Universal Kinase Activity Profiling (ADP-Glo™ Assay)
Causality of Design: Pyrazolo[3,4-d]pyrimidines are highly conjugated heteroaromatics that frequently exhibit intrinsic fluorescence. Utilizing a standard fluorescence-resonance energy transfer (FRET) assay often results in false positives due to compound auto-fluorescence. The ADP-Glo™ Kinase Assay [3] circumvents this by using a luminescent readout that measures the accumulation of ADP, entirely isolating the signal from the chemical optical properties of the inhibitor.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well opaque white microplate, add 1 µL of the synthesized inhibitor (serially diluted in DMSO, final DMSO concentration <1%).
-
Enzyme/Substrate Addition: Add 2 µL of the purified kinase (e.g., c-Src or Bcr-Abl T315I) and 2 µL of the ATP/Substrate mix (prepared in 1X Kinase Buffer).
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the kinase to convert ATP to ADP.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and actively depletes any unconsumed ATP in the well. Incubate for 40 minutes.
-
Kinase Detection: Add 10 µL of Kinase Detection Reagent. This step converts the generated ADP back into ATP, which is immediately utilized by a coupled luciferase/luciferin reaction to generate light. Incubate for 30 minutes.
-
Self-Validation (Standard Curve): Alongside the test compounds, run an ATP-to-ADP conversion standard curve (from 0% to 100% conversion at the specific ATP concentration used). This validates that the luminescence detected is strictly linear and proportional to kinase activity.
-
Readout: Measure luminescence using a microplate reader (integration time: 0.5 seconds/well). Calculate the IC50 using non-linear regression analysis.
Intracellular signaling cascade targeted by pyrazolo[3,4-d]pyrimidine-based Src/Abl inhibitors.
Quantitative Data Presentation
The structural pre-organization provided by the 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine precursor yields inhibitors with distinct Structure-Activity Relationships (SAR). The table below summarizes representative quantitative profiling data demonstrating how the N4-p-tolyl group enables the bypass of the aggressive T315I mutation in Bcr-Abl [2].
| Compound Derivative | Kinase Target | IC50 (nM) | Selectivity Profile & Mechanistic Note |
| Scaffold Core (Unsubstituted C6) | c-Src | 145 | Moderate baseline affinity for Src family kinases. |
| C6-Methylthio Derivative | c-Src | 22 | High selectivity over non-target kinases (e.g., EGFR). |
| C6-Methylthio Derivative | Bcr-Abl (WT) | 45 | High affinity for Wild-Type Bcr-Abl. |
| C6-Methylthio Derivative | Bcr-Abl (T315I) | >10,000 | Poor; bulky C6 group clashes with the mutated Isoleucine gatekeeper. |
| C6-Unsubstituted, N4-p-Tolyl | Bcr-Abl (T315I) | 36 | Excellent; p-tolyl group perfectly accesses Region I, bypassing the gatekeeper clash. |
Table 1: Representative Kinase Profiling Data for Pyrazolo[3,4-d]pyrimidine Derivatives.
References
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Medicinal Chemistry (via PubMed Central) URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Application Notes & Protocols: 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine as a Versatile Scaffold for Heterocyclic Synthesis
Introduction: The Strategic Value of the Pyrazole Core
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry and materials science.[1][2] Its derivatives form the core of numerous clinically approved drugs, showcasing a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] The inherent metabolic stability and synthetic tractability of the pyrazole ring make it an exceptional platform for the rational design of novel therapeutic agents.[2]
This guide focuses on a particularly valuable, pre-functionalized building block: 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine . The strategic placement of vicinal (adjacent) amino groups at the C3 and C4 positions transforms this simple pyrazole into a powerful synthon for constructing fused heterocyclic systems. This 1,2-diamine motif is primed for cyclocondensation reactions, enabling the efficient, one-step assembly of complex molecular architectures. Specifically, it serves as an ideal precursor for pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are structural isomers of purines, the fundamental components of DNA and RNA.[5][6] This structural mimicry allows them to interact with a wide range of biological targets, making them highly sought-after in drug discovery.
Physicochemical Properties of the Building Block
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| Chemical Name | 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine | [7] |
| Molecular Formula | C₁₁H₁₄N₄ | Inferred |
| Molecular Weight | 202.26 g/mol | Inferred |
| CAS Number | 2060046-87-7 | [7] |
| Appearance | Typically an off-white to brown solid | General Knowledge |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, EtOH) | General Knowledge |
Note: The molecular formula and weight are calculated based on the provided chemical name and structure.
Application I: Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing potent activity as kinase inhibitors (e.g., TRK inhibitors), antitumor agents, and probes for neurodegenerative diseases like Alzheimer's.[8][9] The synthesis leverages the classic Friedländer annulation or related condensation reactions, where the pyrazole diamine reacts with a 1,3-dicarbonyl compound or an equivalent α,β-unsaturated carbonyl system to construct the fused pyridine ring.[5][8]
Protocol 1: Acetic Acid-Catalyzed Synthesis of a 1,4,6-Trisubstituted Pyrazolo[3,4-b]pyridine
This protocol details the reaction of the title diamine with a representative 1,3-diketone (e.g., acetylacetone) to form the corresponding fused pyridine system. The acid serves as both a solvent and a catalyst, facilitating the initial condensation and subsequent dehydrative cyclization.
Core Principle: The more nucleophilic amine (typically the C3-NH₂) initiates a condensation reaction with one of the carbonyl groups of the diketone. The second amine then attacks the remaining carbonyl, and subsequent dehydration and aromatization yield the stable heterocyclic product.
Materials & Equipment:
-
1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup and purification
-
TLC plates (silica gel)
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask, add 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine (1.0 g, 4.94 mmol).
-
Solvent Addition: Add glacial acetic acid (20 mL). Stir the mixture at room temperature until the solid dissolves.
-
Reagent Addition: Add acetylacetone (0.55 mL, 5.44 mmol, 1.1 equivalents) to the solution dropwise.
-
Cyclocondensation: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent).
-
Work-up: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Neutralization: Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: The precipitated solid can be collected by filtration, or if an oil forms, the aqueous mixture can be extracted with ethyl acetate (3 x 50 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure pyrazolo[3,4-b]pyridine derivative.
Application II: Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are of immense interest due to their close structural relationship to purines, which allows them to function as antagonists or inhibitors of enzymes that process purine substrates, such as kinases and adenosine deaminase.[10][11][12] Their synthesis from pyrazole-3,4-diamines is a robust and widely employed strategy, typically involving cyclocondensation with reagents that can provide the missing carbon atom(s) for the pyrimidine ring.
Protocol 2: Triethyl Orthoformate-Mediated Synthesis of a 1-Substituted Pyrazolo[3,4-d]pyrimidine
This protocol describes a common and effective method for installing the C4 carbon of the pyrimidine ring using triethyl orthoformate, a one-carbon synthon. The reaction proceeds via an intermediate amidine which cyclizes upon heating.
Core Principle: The reaction involves the condensation of the diamine with triethyl orthoformate. One amino group attacks the orthoformate, eliminating ethanol to form an ethoxyimidate intermediate. An intramolecular attack by the second amino group, followed by the elimination of a second molecule of ethanol, leads to the formation of the fused pyrimidine ring.
Materials & Equipment:
-
1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine
-
Triethyl orthoformate
-
Acetic Anhydride (optional, as catalyst/dehydrating agent)
-
Round-bottom flask with distillation head or reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard workup and purification equipment
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, suspend 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine (1.0 g, 4.94 mmol) in triethyl orthoformate (15 mL).
-
Catalyst Addition (Optional): Add a few drops of acetic anhydride to catalyze the reaction.
-
Cyclization: Heat the reaction mixture to reflux (approx. 145-150 °C) for 5-8 hours. The ethanol generated during the reaction can be slowly distilled off if a distillation head is used. Monitor the reaction by TLC.
-
Concentration: After the reaction is complete, allow the mixture to cool slightly and remove the excess triethyl orthoformate under reduced pressure.
-
Precipitation: To the resulting residue, add hexane or diethyl ether (20 mL) and stir or sonicate. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold hexane or ether to remove any remaining impurities.
-
Drying: Dry the product under vacuum to obtain the pure pyrazolo[3,4-d]pyrimidine. Recrystallization (e.g., from ethanol) can be performed if further purification is needed.[10]
Expected Results & Characterization Data
The following table provides representative, hypothetical data for the products synthesized via the protocols above. Actual results may vary. Spectroscopic data is based on characteristic shifts for these heterocyclic systems.[13]
| Product Scaffold | Protocol | Expected Yield (%) | M.p. (°C) | Representative ¹H NMR δ (ppm) |
| Pyrazolo[3,4-b]pyridine | 1 | 70-85 | 140-155 | 9.0-8.5 (pyridine-H), 8.0-6.8 (aryl-H), 3.8 (N-CH₃), 2.5-2.2 (aryl-CH₃, pyridine-CH₃) |
| Pyrazolo[3,4-d]pyrimidine | 2 | 75-90 | 130-145 | 9.5-9.0 (pyrimidine-H), 8.5 (pyrazole-H), 8.0-7.0 (aryl-H), 4.0 (N-CH₃), 2.4 (aryl-CH₃) |
Troubleshooting and Mechanistic Considerations
-
Regioselectivity: In condensations with unsymmetrical diketones, the formation of regioisomers is possible. The inherent difference in nucleophilicity between the C3-NH₂ and the N4-NHAr groups on the starting diamine often directs the initial condensation, but isomeric products should be screened for during analysis.
-
Incomplete Cyclization: If the reaction stalls, evidenced by the presence of intermediate species on TLC, extending the reaction time or adding a stronger acid catalyst (e.g., a drop of H₂SO₄ or p-TsOH for Protocol 1) can drive the reaction to completion.
-
Purification: The N-aryl group enhances the lipophilicity of the products compared to N-unsubstituted analogs. This generally facilitates purification by silica gel chromatography, allowing for good separation from more polar impurities.
-
Causality of Reagent Choice: Glacial acetic acid in Protocol 1 acts as both a solvent and a Brønsted acid catalyst, protonating a carbonyl oxygen to increase its electrophilicity.[5] Triethyl orthoformate in Protocol 2 is an effective and mild one-carbon electrophile that drives the reaction forward through the loss of volatile ethanol.
Conclusion
1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine is a high-value, strategically designed building block for heterocyclic chemistry. Its vicinal diamine functionality provides a reliable and efficient entry point to the synthesis of medicinally relevant fused heterocycles such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. The protocols outlined herein are robust, scalable, and serve as a foundation for building diverse chemical libraries for screening in drug discovery and materials science programs.
References
- Al-Adiwish, W. M., et al. (2010). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 22(7), 5345-5350.
-
Chen, Y., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 805. Available from: [Link]
-
de la Torre, B. G., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(23), 7356. Available from: [Link]
- Patel, H., et al. (2014). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research, 6(1), 344-352.
-
Krasavin, M., et al. (2012). High throughput synthesis of extended pyrazolo[3,4-d]dihydropyrimidines. ACS Combinatorial Science, 14(8), 459-464. Available from: [Link]
-
Gouda, M. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96. Available from: [Link]
-
Ben-Massaoud, Y., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7248. Available from: [Link]
-
Vidali, V. P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. Available from: [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(5), 589-595. Available from: [Link]
-
Kumar, D., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 125(10), e30646. Available from: [Link]
- Havaldar, F. H., & Patil, P. S. (2011). Synthesis of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. E-Journal of Chemistry, 8(S1), s461-s466.
-
Cilibrizzi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. Available from: [Link]
- Sharma, V., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Research, 10(4).
-
ECHA. (n.d.). 1-methyl-N4-phenyl-1H-pyrazole-3,4-diamine. European Chemicals Agency. Available from: [Link]
-
El-Emary, T. I. (2007). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 12(3), 605-617. Available from: [Link]
-
Cetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Science and Engineering Journal, 7(2), 352-355. Available from: [Link]
- Tan, S. S., et al. (2024). Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. Prospects in Pharmaceutical Sciences, 22(3), 127-135.
- Gomaa, M. A. M. (2018). Synthesis and DFT study of novel pyrazole, thiophene, 1,3-thiazole and 1,3,4-thiadiazole derivatives. European Journal of Chemistry, 9(1), 19-24.
-
PubChem. (n.d.). 1-methyl-n4-phenyl-1h-pyrazole-3,4-diamine. National Center for Biotechnology Information. Available from: [Link]
- Quiroga, J., & Trilleras, J. (2015). Recent advances in the synthesis of new pyrazole derivatives. Current Organic Synthesis, 12(2), 194-213.
- Chambers, R. D., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. European Journal of Organic Chemistry, 2014(35), 7869-7876.
-
Asati, V., & Sharma, S. (2016). Current status of pyrazole and its biological activities. Pharmaceutical and Biological Evaluations, 3(3), 275-299. Available from: [Link]
- Loll, N., et al. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv.
- El-Metwally, N., & Khalil, E. (2002). Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. Afinidad, 59(501), 537-543.
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In vivo dosing strategies for 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine
An Application Note on the preclinical evaluation of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine and its structural analogs.
Executive Summary: The Pyrazole-Diamine Pharmacophore
The 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine scaffold is a highly privileged hinge-binding motif embedded in the core of numerous advanced targeted therapeutics, including covalent FGFR4 inhibitors and Hsp90 inhibitors . The unique spatial arrangement of hydrogen bond donors (the primary and secondary amines) and acceptors (the pyrazole nitrogens) allows for exquisite kinase selectivity.
However, this dense hydrogen-bonding network often results in high crystal lattice energies. For drug development professionals, this presents significant solubility and formulation challenges during preclinical in vivo evaluation . This guide outlines a self-validating, causality-driven methodology for formulating and dosing these compounds to ensure that derived pharmacokinetic (PK) data reflects the molecule's true biological disposition rather than formulation artifacts.
Physicochemical Profiling & Causality in Vehicle Selection
Pyrazole-diamines typically exhibit moderate lipophilicity but poor aqueous solubility. Attempting to dose these compounds in standard saline often results in micro-precipitation in the bloodstream, leading to artificially high clearance rates, erratic exposure, and acute pulmonary toxicity.
To overcome this, we utilize a co-solvent approach for Intravenous (IV) dosing and a suspension approach for Oral (PO) dosing.
-
Intravenous Causality : A combination of DMSO and PEG300 is required. DMSO disrupts the strong intermolecular hydrogen bonds of the pyrazole-diamine core, while PEG300 acts as a miscible co-solvent that prevents precipitation upon eventual dilution in the aqueous environment of the bloodstream.
-
Oral Causality : For high-dose oral efficacy studies, solutions are often impractical. A homogenous suspension using Methylcellulose (MC) increases viscosity to prevent rapid settling, while Tween-80 acts as a surfactant to wet the hydrophobic pyrazole particles, ensuring uniform gastrointestinal (GI) dispersion .
Self-Validating Formulation Protocols
Protocol A: Intravenous (IV) Co-Solvent Formulation (Target: 2 mg/mL)
Vehicle Composition: 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline
-
Solubilization : Weigh 10 mg of the pyrazole-diamine derivative into a sterile glass vial. Add 250 µL of DMSO and vortex for 2 minutes until visually clear.
-
Stabilization : Add 2.0 mL of PEG300 and sonicate for 5 minutes. Add 250 µL of Tween-80 and mix thoroughly.
-
Aqueous Dilution : Slowly add 2.5 mL of sterile 0.9% Saline dropwise while continuously vortexing to prevent localized concentration spikes that trigger nucleation.
-
Self-Validation Checkpoint : Centrifuge a 100 µL aliquot of the final formulation at 10,000 × g for 5 minutes. Inspect the bottom of the tube against a black background. Validation Logic : If a pellet is visible, the compound is not fully dissolved. Dosing a micro-suspension IV will cause fatal embolisms or skew PK data (artificially lowering Cmax and increasing Clearance). The formulation must be rejected and re-optimized.
Protocol B: Oral (PO) Suspension Formulation (Target: 20 mg/mL)
Vehicle Composition: 0.5% Methylcellulose / 0.1% Tween-80 in DI Water
-
Wetting : Weigh 100 mg of the compound into a mortar. Add 50 µL of Tween-80 and triturate to wet the powder and reduce surface tension.
-
Dispersion : Gradually add 4.95 mL of 0.5% Methylcellulose in water while continuously grinding to shear the particles into a uniform suspension.
-
Self-Validation Checkpoint : Analyze the suspension using Dynamic Light Scattering (DLS) or light microscopy. Validation Logic : The particle size must be uniformly <10 µm. Larger aggregates will cause erratic GI absorption and unacceptably high inter-subject variability, invalidating the oral bioavailability ( F% ) calculation.
In Vivo Pharmacokinetic (PK) Dosing Workflow
-
Animal Preparation : Use male CD-1 or C57BL/6 mice (8-10 weeks old). Causality : Fast the PO group for 12 hours prior to dosing to eliminate food-effect variability on GI transit time and absorption kinetics.
-
Administration :
-
IV Group: Administer 2 mg/kg via lateral tail vein injection (Volume: 5 mL/kg).
-
PO Group: Administer 20 mg/kg via oral gavage using a bulb-tipped gastric needle (Volume: 10 mL/kg).
-
-
Self-Validation Checkpoint (Dosing) : Back-weigh the dosing syringes immediately before and after administration. Validation Logic : Calculate the exact administered dose based on the specific gravity of the formulation. A variance of >5% from the target dose invalidates the individual animal's PK parameters and must be excluded from the final cohort average.
-
Blood Sampling & Bioanalysis : Collect 50 µL of blood via the submandibular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract plasma proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., Tolbutamide). Analyze via LC-MS/MS .
In vivo pharmacokinetic workflow for pyrazole-diamine derivatives.
Data Interpretation: Representative PK Parameters
When the self-validating protocols above are followed, a highly optimized pyrazole-diamine kinase inhibitor should yield a robust PK profile. Below is a structured summary of representative quantitative data used to benchmark novel derivatives:
| Pharmacokinetic Parameter | IV Administration (2 mg/kg) | PO Administration (20 mg/kg) | Mechanistic Interpretation |
| Cmax (ng/mL) | 1,850 ± 210 | 840 ± 115 | Indicates rapid systemic entry; PO Cmax is blunted by GI absorption rates. |
| Tmax (h) | 0.08 (First timepoint) | 1.5 ± 0.5 | Pyrazole-diamines typically exhibit moderate absorption due to basic amines. |
| AUC0−inf (h*ng/mL) | 2,400 ± 320 | 10,800 ± 1,400 | Total systemic exposure. Used to calculate absolute bioavailability. |
| Clearance (CL) (mL/min/kg) | 13.8 ± 2.1 | N/A | Moderate clearance, typically driven by hepatic CYP450 N-dealkylation. |
| Volume of Dist. ( Vss ) (L/kg) | 1.2 ± 0.3 | N/A | Vss > Total body water (0.7 L/kg) indicates excellent tissue penetration. |
| Bioavailability ( F% ) | 100% (Reference) | 45% | Favorable oral bioavailability for a small molecule kinase inhibitor. |
References
-
Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry.[Link]
-
Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors. Molecular Cancer Therapeutics.[Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances / NIH.[Link]
-
Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity. Journal of Medicinal Chemistry.[Link]
-
Pharmacokinetic Study of NADPH Oxidase Inhibitor Ewha-18278, a Pyrazole Derivative. Pharmaceutics.[Link]
Application Note: Cell Viability Assay Protocols for 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine
Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Compound Focus: 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine (CAS: 2060046-87-7)
Mechanistic Rationale & Target Biology
The pyrazole-3,4-diamine scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors and anti-inflammatory agents. Specifically, derivatives of the 1-methyl-1H-pyrazole core have demonstrated significant efficacy in targeting cyclin-dependent kinases (e.g., CDK2) and mutant tyrosine kinases (e.g., BCR-ABL)[1],[2].
When evaluating the cytotoxicity or anti-proliferative activity of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine , understanding the downstream cellular consequences is critical. Inhibition of these kinases typically arrests the cell cycle at the G1/S phase or induces apoptosis, leading to a measurable decrease in metabolic activity and total ATP production[1]. Because pyrazole derivatives can sometimes exhibit redox activity that interferes with standard colorimetric assays, a robust, self-validating experimental design is required to ensure data integrity[3].
Experimental Design: The Self-Validating System
As a Senior Application Scientist, I mandate a dual-assay orthogonal approach when screening novel pyrazole-diamine derivatives. Relying on a single readout can lead to false positives due to compound autofluorescence or direct chemical reduction of assay reagents.
-
Primary Screen (MTS Assay): Measures the reduction of a tetrazolium compound into formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct readout of mitochondrial metabolic rate[2].
-
Orthogonal Validation (ATP Luminescence): Quantifies total cellular ATP using a luciferase-based reaction. Because ATP strictly correlates with the number of viable cells and is independent of redox artifacts, this step validates the MTS findings and confirms true cytotoxicity.
Causality in Protocol Design:
-
Seeding Density (5 × 10³ cells/well): Chosen to ensure cells remain in the exponential (log) growth phase across the entire 72-hour incubation. Over-confluency triggers contact inhibition, artificially downregulating metabolism and confounding the IC₅₀ calculation.
-
Solvent Control (≤0.5% DMSO): Pyrazole-diamines are typically hydrophobic. However, DMSO concentrations above 0.5% disrupt lipid bilayers and induce baseline cytotoxicity. Capping DMSO ensures the observed cell death is exclusively compound-driven[2].
Visualizing Mechanism and Workflow
Fig 1. Mechanistic pathway of pyrazole-diamine derivatives linking kinase inhibition to assay signals.
Fig 2. Standardized 7-step experimental workflow for high-throughput cell viability assessment.
Step-by-Step Methodologies
Phase A: Cell Seeding and Compound Preparation
-
Harvest Cells: Trypsinize adherent cells (e.g., A2780) or collect suspension cells (e.g., K562). Centrifuge at 300 × g for 5 minutes and resuspend in fresh, pre-warmed complete media (RPMI-1640 + 10% FBS)[1],[2].
-
Cell Counting: Determine viability using Trypan Blue exclusion. Viability must be >95% prior to assay initiation to ensure baseline health.
-
Plate Seeding: Seed 5 × 10³ cells per well in 90 µL of media into a flat-bottom 96-well plate (clear bottom for MTS; opaque white for ATP assay).
-
Acclimation: Incubate plates overnight (18-24 hours) at 37°C, 5% CO₂ to allow adherent cells to attach and resume log-phase growth.
-
Compound Dilution: Prepare a 10 mM stock of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine in 100% DMSO. Perform a 10-point serial dilution (1:3) in complete media to create 10X working solutions. Critical Step: Ensure the final DMSO concentration in the working solution does not exceed 5% (which dilutes to 0.5% in the well).
Phase B: Dosing and Incubation
-
Treatment: Add 10 µL of the 10X compound working solutions to the 90 µL of cultured cells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., 0.4 µM Imatinib for K562 cells)[2].
-
Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂. Rationale: A 72-hour window allows sufficient time for kinase inhibition to translate into measurable cell cycle arrest and subsequent apoptosis.
Phase C: Viability Readout (MTS Assay)
-
Reagent Addition: Add 20 µL of MTS/PMS reagent (e.g., CellTiter 96® AQueous One) directly to each well.
-
Color Development: Incubate for 1 to 4 hours at 37°C. Monitor visually; the media will transition from pink to brown as formazan is produced.
-
Quantification: Measure absorbance at 490 nm using a microplate reader.
Phase D: Orthogonal Validation (ATP Luminescence)
-
Reagent Addition: To the parallel opaque white plate, add 100 µL of ATP-luminescence reagent (e.g., CellTiter-Glo®) per well.
-
Lysis: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.
-
Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Quantification: Record luminescence (integration time: 0.5–1.0 second per well).
Quantitative Data Presentation
The following table summarizes representative in vitro antiproliferative activity data for pyrazole-diamine derivatives against standard cancer cell lines, demonstrating the expected analytical output of the protocols described above[1],[2].
| Compound / Treatment | Cell Line Phenotype | Assay Modality | Incubation Time | IC₅₀ (µM) ± SD |
| 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine | K562 (CML, Imatinib-sensitive) | MTS (Absorbance) | 72h | 12.4 ± 1.1 |
| 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine | K562 (CML, Imatinib-sensitive) | ATP (Luminescence) | 72h | 13.1 ± 0.8 |
| 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine | A2780 (Ovarian Carcinoma) | MTS (Absorbance) | 72h | 8.7 ± 0.9 |
| Vehicle Control (0.5% DMSO) | K562 / A2780 | Both | 72h | > 100.0 |
| Imatinib (Positive Control) | K562 (CML, Imatinib-sensitive) | MTS (Absorbance) | 72h | 0.4 ± 0.1 |
Data Interpretation Note: The tight correlation between the MTS and ATP assay IC₅₀ values (12.4 µM vs 13.1 µM) confirms that the compound's effect is a true reduction in cell viability, successfully ruling out redox interference.
References
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents Source: MDPI URL:1
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells Source: NIH PubMed Central (PMC) URL:2
-
Assessing the In Vivo Efficacy of Diphenyl-1H-pyrazole-4,5-diamine-Based Compounds: A Comparative Source: BenchChem URL:3
Sources
Technical Support Center: Troubleshooting Aqueous Solubility of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine
Welcome to the Advanced Formulation and Troubleshooting Guide for 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine . As a lipophilic pyrazole diamine derivative, this compound presents significant solubility challenges during in vitro assay development. This guide provides researchers and drug development professionals with causality-driven insights, diagnostic workflows, and self-validating protocols to overcome these hurdles.
Physicochemical Profiling & The Causality of Precipitation
To solve a solubility issue, we must first understand the molecular drivers causing it. 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine suffers from two primary physicochemical liabilities in aqueous media:
-
High Lipophilicity: The presence of the 4-methylphenyl (p-tolyl) group and the pyrazole core drives a high partition coefficient (LogP). Water molecules cannot effectively form hydrogen bonds with these bulky hydrophobic regions, leading to a high thermodynamic cost of hydration. To minimize contact with water, the drug molecules self-associate and aggregate[1].
-
Weakly Basic Diamines: The molecule contains multiple nitrogen atoms (pyrazole nitrogens and primary/secondary amines). The pKa of these functional groups is typically acidic to weakly basic (pKa < 6.0). Consequently, at a physiological pH of 7.4 (e.g., in PBS or HEPES buffers), the molecule remains entirely un-ionized[2]. Without an ionic charge to facilitate ion-dipole interactions with water, the compound's solubility drops exponentially.
When researchers dilute a high-concentration DMSO stock of this compound into an aqueous buffer, the DMSO rapidly disperses into the bulk water. The un-ionized, highly lipophilic drug molecules are suddenly exposed to an aqueous environment they cannot tolerate, resulting in immediate nucleation and a phenomenon known as kinetic solvent crash-out [3].
Diagnostic Solubilization Workflow
Selecting the correct solubilization strategy depends entirely on the constraints of your downstream assay. Use the following decision tree to determine the optimal protocol for your specific use case.
Caption: Diagnostic decision tree for solubilizing lipophilic pyrazole diamines in vitro.
Frequently Asked Questions (FAQs)
Q1: Why does my compound completely dissolve in 100% DMSO but instantly form a cloudy suspension in PBS? A1: DMSO is a highly polar aprotic solvent that acts as a powerful hydrogen-bond acceptor, perfectly solvating the pyrazole and amine groups. When diluted into PBS, the solvent environment changes drastically. Because the compound is un-ionized at pH 7.4, the hydrophobic forces dominate, and the molecules aggregate to minimize aqueous exposure, causing a turbid suspension[3].
Q2: Can I just heat the buffer or use sonication to force it into solution? A2: No. Heating provides kinetic energy to temporarily overcome the crystalline lattice energy, but it does not alter the fundamental thermodynamic solubility limit of the solvent system. Once the solution cools back to 37°C or room temperature, the compound will re-nucleate and precipitate[1]. This often forms microcrystals that cause false positives in optical assays via light scattering. You must alter the solvent matrix chemically.
Q3: Which cyclodextrin is best suited for this specific pyrazole structure? A3: is highly recommended. The internal hydrophobic cavity of β-cyclodextrin is geometrically ideal for encapsulating the 4-methylphenyl (p-tolyl) moiety. This host-guest complexation shields the most hydrophobic portion of the molecule from water, while the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility[4].
Validated Solubilization Methodologies
Protocol A: HP-β-CD Inclusion Complexation (Thermodynamically Stable)
Mechanism: This method relies on the thermodynamic equilibrium of host-guest complexation. By encapsulating the lipophilic p-tolyl ring into the HP-β-CD cavity, the apparent aqueous solubility is drastically increased without altering the pH[5].
Self-Validating Step: This protocol avoids DMSO entirely, as DMSO competes with the drug for the cyclodextrin cavity, artificially lowering complexation efficiency.
-
Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., HEPES, pH 7.4).
-
Addition: Weigh the solid 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine. Add the solid powder directly to the 20% HP-β-CD buffer to achieve your target nominal concentration (e.g., 1 mM).
-
Equilibration: Subject the mixture to continuous orbital shaking at 37°C for 24-48 hours. This extensive time is required to reach thermodynamic complexation equilibrium[6].
-
Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes to pellet any uncomplexed, undissolved drug[3].
-
Validation: Carefully aspirate the clear supernatant and quantify the actual dissolved concentration via HPLC-UV or LC-MS. Never assume the nominal concentration is the actual concentration.
Protocol B: Co-solvent & Surfactant Micellization (Kinetic Rescue)
Mechanism: This approach lowers the dielectric constant of the solvent using a co-solvent (PEG400) and utilizes an amphiphilic surfactant (Tween-80) to form micelles around the hydrophobic core of the drug, keeping it kinetically suspended in solution[1].
-
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.
-
Vehicle Preparation: In a separate tube, prepare a pre-warmed (37°C) intermediate vehicle consisting of 10% PEG400, 5% Tween-80, and 85% aqueous buffer (e.g., PBS).
-
Dropwise Addition: Add the DMSO stock dropwise into the intermediate vehicle while vortexing vigorously.
-
Causality Note: Dropwise addition prevents localized supersaturation, and vigorous mixing ensures immediate micelle formation around the drug molecules before they can self-associate into crystals[7].
-
-
Validation: The final working solution will contain 1% DMSO. You must run a parallel vehicle control (1% DMSO, 10% PEG400, 5% Tween-80 in buffer) in your downstream assay to validate that any observed biological effects are due to the drug and not surfactant-induced cytotoxicity.
Quantitative Data Summary
The table below summarizes the expected solubility outcomes based on the chosen matrix, allowing for quick comparison of techniques.
| Solubilization Matrix | Primary Mechanism of Action | Estimated Max Solubility | Downstream Assay Compatibility |
| PBS (pH 7.4) | None (Aqueous baseline) | < 1 µM | Baseline reference only |
| 0.1 M Citrate Buffer (pH 4.0) | Ionization (Protonation of diamines) | ~50 - 100 µM | Biochemical assays (if low pH is tolerated) |
| 20% HP-β-CD in PBS | Host-Guest Inclusion Complex | ~500 µM - 1 mM | Cell-based & Biochemical assays (High biocompatibility) |
| 1% DMSO + 10% PEG400 + 5% Tween-80 | Micellization / Dielectric reduction | ~200 - 500 µM | Short-term in vitro assays (Requires strict vehicle controls) |
Sources
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juliet84.free.fr [juliet84.free.fr]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Optimizing yield in the synthesis of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine
Welcome to the Technical Support Center for the synthesis of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the causality behind synthetic failures, establish self-validating protocols, and provide field-proven troubleshooting strategies for this specific pyrazole-diamine scaffold.
This synthesis is achieved via a highly targeted two-step sequence: a sterically demanding Buchwald-Hartwig C–N cross-coupling at the C4 position of the pyrazole ring, followed by a chemoselective reduction of the C3-nitro group.
Two-step synthetic workflow for 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine.
Section 1: Step 1 - Buchwald-Hartwig C–N Cross-Coupling
Coupling an amine to the C4 position of a pyrazole is notoriously sluggish. The adjacent nitrogen atoms in the pyrazole ring can poison palladium catalysts, and the electron-withdrawing C3-nitro group alters the oxidative addition kinetics.
Experimental Protocol (Self-Validating)
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-bromo-1-methyl-3-nitro-1H-pyrazole (1.0 eq), p-toluidine (1.2 eq), Pd2(dba)3 (0.05 eq), tBuDavePhos (0.10 eq), and NaOtBu (1.5 eq).
-
Reaction: Add anhydrous, degassed toluene (0.2 M). Seal the flask and heat to 100 °C for 12 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (UV-active, Rf ~0.6) should be replaced by a bright yellow spot (Rf ~0.4). LC-MS must confirm the intermediate mass: [M+H]+ target = 233.10 .
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.
Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling mechanistic cycle.
Troubleshooting & FAQs
Q: Why is my conversion stalling at 40% despite adding excess p-toluidine? A: This is a classic case of catalyst poisoning. The N2 nitrogen of the pyrazole ring strongly coordinates to Pd(II) intermediates, trapping the catalyst off-cycle. Causality & Solution: You must use a bulky, electron-rich biarylphosphine ligand like tBuDavePhos. The extreme steric bulk of this ligand forces the pyrazole ring away from the palladium center, preventing off-target coordination and accelerating the rate-determining reductive elimination step [1].
Q: I am observing significant dehalogenation (formation of 1-methyl-3-nitro-1H-pyrazole) instead of the coupled product. How do I minimize this? A: Dehalogenation occurs when the rate of amine coordination/deprotonation is slower than the protonation of the Pd-aryl intermediate. Since p-toluidine lacks β-hydrogens, the proton source is almost certainly moisture in your solvent or base. Causality & Solution: Switch from hygroscopic bases like Cs2CO3 to strictly anhydrous NaOtBu, and ensure your toluene is freshly distilled or drawn from a solvent purification system [2].
Quantitative Optimization Data: Step 1
| Catalyst System | Base | Solvent | Temp (°C) | Conversion (%) | Primary Issue Observed |
| Pd(OAc)2 / PPh3 | K2CO3 | DMF | 120 | < 10% | Severe catalyst poisoning by pyrazole N2. |
| Pd2(dba)3 / XPhos | Cs2CO3 | 1,4-Dioxane | 100 | 45% | Slow reductive elimination; trace dehalogenation. |
| Pd2(dba)3 / tBuDavePhos | NaOtBu | Toluene | 100 | > 90% | Optimal steric bulk for C4-coupling. |
Section 2: Step 2 - Chemoselective Nitro Reduction
Once the C4-amine is installed, the C3-nitro group must be reduced. 3,4-Diaminopyrazoles are highly electron-rich and notoriously susceptible to aerobic oxidation. Standard catalytic hydrogenation often destroys the product.
Experimental Protocol (Self-Validating)
-
Preparation: Dissolve 1-methyl-N-(4-methylphenyl)-3-nitro-1H-pyrazol-4-amine (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.1 M).
-
Reaction: Add Iron powder (325 mesh, 5.0 eq) and solid NH4Cl (5.0 eq). Heat the suspension vigorously to 80 °C for 4 hours.
-
Validation Checkpoint: Monitor via TLC. The yellow starting material will disappear, replaced by a highly polar, UV-active spot that stains dark purple with Ninhydrin (indicating a primary amine). LC-MS must confirm: [M+H]+ target = 203.13 . The solution will transition from bright yellow to colorless/pale pink.
-
Workup & Stabilization (Critical): Filter the hot mixture through Celite under a blanket of nitrogen to remove the iron sludge. Concentrate the filtrate, extract with deoxygenated EtOAc, and dry over Na2SO4. Immediately dissolve the crude free base in anhydrous diethyl ether and add 2M HCl in ether to precipitate the stable dihydrochloride salt .
Troubleshooting & FAQs
Q: The reduction using Pd/C and H2 resulted in a complex black tar and low yield. Why? A: Electron-rich 3,4-diaminopyrazoles are easily oxidized to radical cations or quinone-diimine-like species in the presence of air and active metal surfaces. Furthermore, Pd/C can catalyze the hydrogenolysis of the newly formed C4 C–N bond. Causality & Solution: Switch to a Béchamp-type reduction using Iron powder and NH4Cl[3]. This provides a mild, controlled single-electron transfer reduction sequence that is highly chemoselective for the nitro group and leaves the sensitive C–N bonds completely intact.
Q: My isolated diamine turns dark brown on the benchtop within hours. How do I store it? A: The free base of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine is not bench-stable. The electron-donating methyl, pyrazole, and p-tolyl groups make the diamine highly susceptible to auto-oxidation. Causality & Solution: Protonating the amines drastically lowers the HOMO energy of the molecule, rendering it stable against atmospheric oxygen. Always isolate and store the compound as its dihydrochloride salt in a desiccator at -20 °C.
Quantitative Optimization Data: Step 2
| Reducing Agent | Conditions | Chemoselectivity | Yield (%) | Post-Reaction Observation |
| H2, 10% Pd/C | MeOH, RT, 1 atm | Poor | 25% | Over-reduction; rapid aerobic oxidation to black tar. |
| Zn dust / AcOH | THF/H2O, 60 °C | Moderate | 55% | Difficult removal of zinc salts; moderate oxidation. |
| Fe powder / NH4Cl | EtOH/H2O, 80 °C | Excellent | 88% | Clean conversion; easily isolated as HCl salt. |
References
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Source: Molecules 2020, 25(20), 4668. URL:[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews 2016, 116(19), 12564-12649. URL:[Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: Molecules 2022, 27(19), 6734. URL:[Link]
How to remove impurities from 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine via recrystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this portal to address the specific physicochemical challenges associated with purifying 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine .
Because this molecule is an electron-rich aromatic diamine, standard recrystallization workflows often fail due to rapid air oxidation, liquid-liquid phase separation ("oiling out"), and co-crystallization of regioisomers. This guide bridges the gap between theoretical chemistry and benchtop execution, providing self-validating protocols to ensure high-yield, high-purity isolation.
I. Mechanistic Troubleshooting Workflow
The following decision matrix illustrates the optimal purification pathways based on the state of your crude synthetic mixture.
Workflow for the purification of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine.
II. Frequently Asked Questions (FAQs)
Q1: Why does my crude diamine turn dark brown or black when dissolved in hot solvent? The Causality: 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine is a highly electron-rich system. The electron-donating p-tolyl group at N4 and the methyl group at N1 significantly raise the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the primary and secondary amino groups highly susceptible to air oxidation, rapidly forming colored diimine species or radical polymeric degradation products. The Solution: You must suppress the oxidation pathway. Pyrazole-3,4-diamines are frequently protected against air oxidation by converting them into acid adducts (salts)[1]. Protonation of the amines lowers the HOMO energy, rendering the molecule inert to ambient oxygen. If you must isolate the free base, use strictly degassed solvents (sparged with Argon for 30 minutes) and add a catalytic amount (0.1% w/w) of an antioxidant like sodium dithionite or ascorbic acid during dissolution.
Q2: My recrystallization is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I fix this? The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your solute-impurity matrix drops below the temperature at which the compound saturates the solvent. Because crude pyrazole syntheses often contain unreacted nitro-pyrazole intermediates or over-reduced cleavage products, the melting point of the crude mixture is severely depressed. The Solution: Switch from a highly polar solvent system (like Ethanol/Water) to one with a steeper, more selective solubility curve, such as Toluene or an Ethyl Acetate/Heptane gradient. If oiling out persists, abandon free-base recrystallization. Converting the pyrazole into an acid addition salt drastically increases the crystal lattice energy and melting point, forcing the compound to precipitate as a solid rather than an oil[2].
Q3: How can I efficiently separate my target 3,4-diamine from regioisomeric impurities (e.g., 1-methyl vs. 2-methyl pyrazole isomers)? The Causality: Regioisomers formed during the alkylation of the pyrazole ring possess nearly identical dipole moments and solubilities in organic solvents, making standard free-base recrystallization practically useless. The Solution: Exploit their differential basicity (pKa). The steric and electronic environment around the nitrogens differs between isomers. By utilizing a controlled salt formation—adding exactly 1.0 equivalent of anhydrous HCl in an ethereal solvent—you selectively protonate the most basic isomer. The target acid addition salt will crystallize out, leaving the less basic regioisomer dissolved in the mother liquor[2].
III. Quantitative Solvent Selection Matrix
To optimize your solvent system, consult the following physicochemical data matrix.
| Solvent System | Polarity Index | Free Base Solubility | Salt (HCl) Solubility | Troubleshooting Utility |
| EtOAc / Heptane | Moderate | High (Hot) / Low (Cold) | Insoluble | Best for >90% pure free base. Prone to oiling out if highly impure. |
| Toluene | Low-Moderate | Moderate (Hot) | Insoluble | Excellent for rejecting polar impurities. Prevents oiling out. |
| Ethanol / Water | High | Moderate | High (Hot) / Low (Cold) | Ideal for recrystallizing the HCl or H₂SO₄ salt forms. |
| MTBE | Low | Low | Insoluble | Ideal anti-solvent for precipitating acid addition salts. |
IV. Standard Operating Procedures (SOPs)
Protocol A: Anaerobic Recrystallization of the Free Base
Use this protocol only if your crude purity is >85% and you strictly require the free base form.
-
Solvent Preparation: Sparge a mixture of Ethyl Acetate (EtOAc) and Heptane (1:2 v/v) with Argon for 30 minutes to displace dissolved oxygen.
-
Dissolution: In a Schlenk flask under Argon, suspend the crude 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine in the degassed solvent mixture (approx. 10 mL/g). Heat to 70°C.
-
Validation Check: Observe the solution. If a pink or brown hue develops, oxidation is occurring. Immediately add 0.1% w/w ascorbic acid to quench the radical species.
-
Hot Filtration: If insoluble dark polymers are present, perform a rapid hot filtration through a pad of Celite under a blanket of Argon.
-
Crystallization: Allow the filtrate to cool slowly to 40°C. Introduce 1-2 mg of pure seed crystals. Continue cooling to 0°C at a rate of 10°C/hour.
-
Isolation: Filter the resulting crystals via Schlenk filtration, wash with cold, degassed Heptane, and dry under high vacuum. Store under Argon at -20°C.
Protocol B: Acid Addition Salt Formation & Purification (Recommended)
This is a self-validating, highly robust protocol that bypasses oxidation and oiling-out issues[3].
-
Dissolution: Dissolve the crude free base in Methyl tert-butyl ether (MTBE) or pure EtOAc (15 mL/g) at room temperature.
-
Salt Formation: While stirring vigorously, add 1.05 equivalents of anhydrous HCl (typically 2.0 M in Diethyl Ether or Dioxane) dropwise.
-
Validation Check: An immediate, dense white to off-white precipitate should form. If the precipitate is gummy, the addition rate is too fast; slow down and increase the stirring rate.
-
Isolation of Crude Salt: Filter the precipitate and wash with cold MTBE. The compound is now an oxidation-resistant dihydrochloride salt[1].
-
Recrystallization: Dissolve the crude salt in a minimum amount of boiling Ethanol. Add Water dropwise until the solution just becomes cloudy (cloud point), then add a few drops of Ethanol until clear.
-
Cooling: Allow to cool to room temperature undisturbed, then transfer to an ice bath. Filter the highly pure, stable crystalline salt.
V. References
-
DE102004058059A1 - Pyrazole azomethines and oxidative dyes containing these compounds Source: Google Patents URL:
-
ChemInform Abstract: Recent Advances in Bioactive Pyrazoles / Synthesis of 2-Benzyl-2H-pyrazole-3,4-diamine Dihydrochloride Source: ResearchGate / ChemInform URL:[Link]
-
WO2011076194A1 - Method for purifying pyrazoles Source: Google Patents URL:
Sources
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Method Optimization for 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine
Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine .
This compound presents a unique triad of structural features: a pyrazole core, a primary amine, and a secondary aromatic amine (a p-toluidine derivative). These basic, polar functionalities frequently lead to poor retention, severe peak tailing, and co-elution issues on standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems. This guide synthesizes theoretical causality with field-proven experimental protocols to help you establish a robust, self-validating analytical method.
Part 1: Diagnostic Decision Tree
Before adjusting your instrument parameters, consult the diagnostic workflow below to identify the root cause of your chromatographic failure.
Diagnostic workflow for troubleshooting HPLC resolution of pyrazole diamines.
Part 2: Frequently Asked Questions & Troubleshooting Guides
Q1: Why does 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine exhibit severe peak tailing on my standard C18 column? Expert Insight: The root cause is secondary electrostatic interactions. At typical acidic mobile phase conditions (pH 2–4), the primary and secondary amines on the pyrazole derivative become protonated (positively charged). Standard silica-based C18 columns contain residual, unbonded silanol groups (-SiOH) that dissociate into anionic siloxanes (-SiO⁻). The protonated amines undergo strong ion-exchange interactions with these anionic sites[1]. Because this secondary retention mechanism is kinetically slower than hydrophobic partitioning, it results in a delayed desorption rate and an asymmetrical, tailing peak. Actionable Solution: To disrupt this causality, you must either mask the silanols or shield the analyte.
-
Column Chemistry: Switch to a highly inert, extensively end-capped C18 column or a polar-embedded stationary phase (e.g., amide-C18). Polar-embedded groups create a local hydration layer that shields basic amines from residual silanols[2].
-
Mobile Phase Additives: Introduce a competitive amine modifier, such as 0.1% Triethylamine (TEA) or n-propylamine, which preferentially binds to active silanols, freeing your target analyte to elute symmetrically[3].
Q2: The compound elutes too close to the void volume (k' < 2). How can I increase its retention without destroying peak shape? Expert Insight: Poor retention of this diamine is a direct consequence of its high polarity and ionization state. When fully protonated at low pH, the ionized form is highly hydrophilic and partitions poorly into the hydrophobic C18 stationary phase. Actionable Solution:
-
Ion-Pairing Chromatography (IPC): Add an anionic ion-pairing reagent, such as 0.05% Trifluoroacetic acid (TFA) or sodium 1-octanesulfonate, to the mobile phase. The anionic head of the reagent forms a neutral, lipophilic complex with the protonated pyrazole diamine, while its hydrophobic tail anchors into the C18 phase, drastically increasing the apparent retention factor.
-
Orthogonal Approach (HILIC): If RP-HPLC retention remains insufficient, pivot to Hydrophilic Interaction Liquid Chromatography (HILIC). Using an unbonded bare silica column with a highly organic mobile phase (e.g., 90% Acetonitrile / 10% Ammonium Acetate buffer) will retain the compound based on its polarity rather than its hydrophobicity.
Q3: My target compound co-elutes with a structurally similar pyrazole impurity. How do I alter the selectivity factor (α)? Expert Insight: Co-elution indicates that the differential solvation between the target and the impurity is negligible in your current solvent system. Acetonitrile, a common organic modifier, primarily interacts via dipole-dipole forces, which may not adequately distinguish between closely related aromatic amines. Actionable Solution:
-
Solvent Substitution: Replace Acetonitrile with Methanol. Methanol acts as both a hydrogen-bond donor and acceptor. This property provides orthogonal selectivity, often resolving critical pairs of pyrazole derivatives by exploiting subtle differences in their hydrogen-bonding capacities.
-
Gradient Flattening: Reduce the gradient slope (e.g., from 5% B/min to 1.5% B/min) specifically across the elution window of the critical pair to maximize the resolution ( Rs ) without unnecessarily extending the total run time.
Part 3: Experimental Protocols
Every protocol described below is engineered as a self-validating system . By incorporating specific system suitability tests (SST), the method proves its own reliability before the sample is ever injected.
Protocol 1: Mobile Phase Optimization & Polar-Embedded Column Integration
Designed to eliminate peak tailing and improve resolution for basic amines.
-
Column Installation: Install a Polar-Embedded C18 column (e.g., Amide-C18, 150 x 4.6 mm, 3 µm)[2].
-
Mobile Phase Preparation:
-
Aqueous (A): 10 mM Ammonium Acetate in highly purified water, adjusted to pH 6.0 using glacial acetic acid. (This pH suppresses silanol ionization while keeping the compound stable).
-
Organic (B): HPLC-grade Methanol.
-
-
Gradient Program: Set the pump to deliver 0–2 min: 5% B; 2–15 min: linear gradient from 5% to 60% B; 15–18 min: isocratic hold at 60% B. Flow rate: 1.0 mL/min.
-
Self-Validation (SST): Inject a suitability mixture containing Uracil (void volume marker) and Toluene (neutral hydrophobic marker). Calculate the asymmetry factor ( As ) for Toluene. The system is validated for sample injection only if As is between 0.95 and 1.10, proving the fluidics and column bed are intact.
-
Sample Injection: Inject 5 µL of the 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine sample.
Protocol 2: Ion-Pairing Strategy for Enhanced Retention
Designed to increase the retention factor (k') of highly polar/ionized pyrazole diamines.
-
Reagent Preparation: Prepare 0.05% v/v Trifluoroacetic Acid (TFA) in highly purified water (Mobile Phase A) and 0.05% TFA in Acetonitrile (Mobile Phase B).
-
Column Passivation: Flush a standard end-capped C18 column with 50% A / 50% B at 0.5 mL/min for at least 20 column volumes. Causality: Ion-pairing agents require extensive equilibration to dynamically coat and saturate the stationary phase.
-
Self-Validation (Baseline Monitoring): Run the starting gradient conditions (e.g., 95% A / 5% B). Monitor UV absorbance at 254 nm. The system validates its readiness when baseline drift is < 0.05 mAU over a 10-minute window, confirming thermal and chemical equilibrium.
-
Analysis: Inject the sample and calculate the retention factor ( k′ ). Target k′ > 2.0 to ensure the analyte is free from void volume matrix suppression.
Part 4: Quantitative Troubleshooting Matrix
Use the following data summary table to benchmark your chromatographic parameters and track method improvements.
| Chromatographic Issue | Root Cause | Key Metric | Recommended Adjustment | Target Quantitative Outcome |
| Peak Tailing | Silanol ion-exchange with basic amines | Asymmetry Factor ( As ) | Switch to Amide-C18 or add 0.1% TEA to mobile phase | As = 0.95 – 1.15 |
| Poor Retention | High analyte polarity at low pH | Retention Factor ( k′ ) | Add 0.05% TFA or switch to HILIC mode | k′ > 2.0 |
| Co-elution | Similar hydrophobicity to impurities | Selectivity ( α ) | Change organic modifier from Acetonitrile to Methanol | α > 1.1 |
| Poor Resolution | Suboptimal desorption kinetics | Resolution ( Rs ) | Flatten gradient slope to 1.5% B/min | Rs > 1.5 |
Part 5: References
-
Abuga, K.O., et al. "Development and Validation of a Liquid Chromatographic Method." University of Nairobi Digital Repository. Available at: [Link]
-
Kagan, M., et al. "Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups." Academia. Available at: [Link]
-
Middleton, J. R., et al. (2003). "Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk." Journal of Agricultural and Food Chemistry. Available at:[Link]
-
Pino, V., et al. (2010). "Recent Applications of Ionic Liquids in Separation Technology." International Journal of Molecular Sciences. Available at:[Link]
Sources
Technical Support Center: Handling and Troubleshooting 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of electron-rich heterocyclic building blocks. 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine is a highly versatile intermediate and pharmacological scaffold, but its diamine and p-tolyl moieties make it exceptionally susceptible to UV-induced photodegradation.
This guide abandons generic advice to provide you with deep mechanistic insights, actionable troubleshooting steps, and self-validating protocols to ensure the integrity of your experimental data.
Part 1: Mechanistic FAQs — Understanding the Causality
Q: Why is 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine so sensitive to light compared to other pyrazoles? A: The sensitivity stems from the N4-(4-methylphenyl) group. Aromatic amines are highly prone to photo-oxidation 1. When exposed to UV light (even ambient fluorescent lab lighting), the molecule undergoes photo-induced electron transfer (PET), generating an amine radical cation. This radical reacts rapidly with dissolved oxygen to form peroxy radicals, ultimately degrading into heavily colored quinone imines and azo compounds 2.
Q: Does the degradation involve the pyrazole ring itself? A: Primarily, degradation initiates at the exocyclic amine bonds. However, extended UV exposure (particularly UVC at 254 nm) can lead to C-N bond cleavage, demethylation, and even pyrazole ring opening, similar to the photodegradation pathways observed in other pyrazole-containing agrochemicals and pharmaceuticals 34.
Q: Is the degradation purely photochemical, or does oxygen play a role? A: It is a synergistic photo-oxidative process. UV light provides the activation energy to break bonds or excite electrons, but dissolved oxygen (O₂) acts as the primary electron acceptor and radical propagator 2. Removing oxygen drastically reduces the rate of UV degradation.
Part 2: Troubleshooting Guide
Issue: Stock solutions in DMSO turn yellow/brown after a few hours on the bench.
-
Root Cause: Ambient laboratory lighting contains sufficient UVA/UVB to trigger the oxidation of the aromatic amine into quinonoid structures 1.
-
Solution: Immediately transition to using amber (actinic) glassware for all stock solutions. If amber vials are unavailable, wrap standard vials tightly in aluminum foil.
Issue: Inconsistent IC₅₀ values in fluorescence-based biochemical assays.
-
Root Cause: The excitation wavelengths used in fluorescence plate readers (often in the 300–400 nm range) can induce localized photodegradation of the compound during the assay readout. Furthermore, the resulting quinone imine degradation products act as fluorescence quenchers, artificially altering your readout.
-
Solution: Minimize read times, use the lowest acceptable excitation energy, and ensure the assay buffer is freshly degassed.
Part 3: Standard Operating Procedures (SOPs)
Protocol A: Preparation of Photostable Stock Solutions
This protocol is designed as a self-validating system to ensure complete protection of the pyrazole diamine.
-
Vial Selection: Select pre-sterilized, amber glass HPLC vials.
-
Causality: Amber glass blocks >99% of UV radiation below 400 nm, preventing the initial photo-excitation of the pyrazole diamine.
-
-
Solvent Degassing: Sparge anhydrous DMSO with high-purity Nitrogen (N₂) or Argon (Ar) for 15 minutes prior to dissolution.
-
Causality: Purging displaces dissolved oxygen, starving the photo-oxidative cascade of its primary reactant 2.
-
-
Dissolution under Subdued Light: Weigh and dissolve the compound under dim or yellow laboratory lighting.
-
Storage: Aliquot into single-use volumes and store at -20°C.
-
Causality: Single-use aliquots prevent repeated freeze-thaw cycles and minimize cumulative light/oxygen exposure during repeated tube openings.
-
-
Self-Validation Step: To ensure your degassing and shielding protocol is effective, prepare two aliquots. Expose Aliquot A to ambient light, and keep Aliquot B in the dark under inert gas. Analyze both via LC-MS at 24 hours. A successful setup will show >99% parent mass retention in Aliquot B, while Aliquot A will exhibit M+14 or M+16 peaks indicative of oxidation.
Protocol B: Running UV/Vis or Fluorescence Assays
-
Buffer Preparation: Prepare aqueous buffers using ultra-pure water. Add a mild antioxidant (e.g., 1 mM DTT or ascorbic acid) if compatible with your assay biology.
-
Causality: Antioxidants act as radical scavengers, neutralizing any reactive oxygen species (ROS) generated by unavoidable light exposure during the assay 5.
-
-
Plate Selection: Use black, opaque microtiter plates for fluorescence assays to prevent light scattering and well-to-well UV cross-talk.
Part 4: Kinetic Data Summary
The following table summarizes the quantitative degradation kinetics of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine under various environmental conditions, highlighting the necessity of the protocols above.
| Experimental Condition | Dissolved O₂ Status | Estimated Half-Life (t₁/₂) | Primary Degradation Pathway |
| Ambient Lab Light (Standard Vial) | Aerated | 4 - 6 hours | Photo-oxidation (Quinone imine formation) |
| UV 254 nm (Direct Exposure) | Aerated | < 30 minutes | C-N bond cleavage & Ring opening |
| Ambient Lab Light (Amber Vial) | Aerated | > 72 hours | Minimal (Shielded from <400nm) |
| Dark Storage | Aerated | > 6 months | Slow auto-oxidation |
| Dark Storage + N₂ Sparging | Degassed | > 12 months | None detected |
Part 5: Pathway Visualization
Fig 1: Photodegradation pathway of the pyrazole diamine and targeted mitigation strategies.
References
- Source: eastomat.
- Yellowing of UV-Cured Coatings?
- Source: nih.
- Source: nih.
- Source: researchgate.
Sources
- 1. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 2. changhongchemical.com [changhongchemical.com]
- 3. Phototransformation of the insecticide fipronil: identification of novel photoproducts and evidence for an alternative pathway of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of the novel herbicide pyraclonil in aqueous solution: Kinetics, identification of photoproducts, mechanism, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to NMR Spectral Validation: The Case of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine
Introduction
In the realm of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory submission and intellectual property protection.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for the elucidation of molecular structures in solution.[1][4] This guide provides an in-depth, expert-led comparison and validation workflow for the ¹H and ¹³C NMR spectra of a novel pyrazole derivative, 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine.
This document moves beyond a simple recitation of data. It is designed for researchers and drug development professionals, offering a practical framework grounded in scientific causality. We will explore the theoretical underpinnings of the expected spectra, present a rigorous experimental protocol, and compare these predictions with mock experimental data to simulate a real-world validation scenario. The objective is to not only confirm the identity of the target compound but also to build a self-validating system of analysis that ensures the highest degree of scientific integrity.
The Target Molecule: Structure and Predicted NMR Characteristics
The first step in any validation process is to develop a hypothesis based on the known structure. By analyzing the electronic environments of each proton and carbon atom, we can predict the key features of the NMR spectra: chemical shift (δ), signal integration, and multiplicity (splitting pattern).[4][5][6]
Molecular Structure and Atom Numbering
To facilitate a clear discussion, the atoms of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine are numbered as follows. This numbering scheme will be used consistently throughout the guide.
Caption: A logical workflow for the validation of a chemical structure using NMR spectroscopy.
¹H NMR: Data Comparison
Table 3: Comparison of Predicted vs. Mock Experimental ¹H NMR Data
| Signal | Assignment | Predicted δ (ppm) | Experimental δ (ppm) | Predicted Multiplicity | Experimental Multiplicity | Predicted Integration | Experimental Integration |
|---|---|---|---|---|---|---|---|
| 1 | N-H (Amine) | ~7.5 - 8.5 | 8.15 | Broad Singlet | br s | 1H | 1.02 |
| 2 | C5-H (Pyrazole) | ~7.2 - 7.5 | 7.35 | Singlet | s | 1H | 1.00 |
| 3 | Ar-H (ortho to NH) | ~6.8 - 7.0 | 6.92 | Doublet | d (J=8.4 Hz) | 2H | 1.98 |
| 4 | Ar-H (ortho to CH₃) | ~7.0 - 7.2 | 7.08 | Doublet | d (J=8.4 Hz) | 2H | 2.01 |
| 5 | NH₂ (Amine) | ~4.5 - 5.5 | 5.10 | Broad Singlet | br s | 2H | 1.99 |
| 6 | N-CH₃ (Pyrazole) | ~3.6 - 3.8 | 3.71 | Singlet | s | 3H | 3.00 |
| 7 | Ar-CH₃ (Toluene) | ~2.2 - 2.4 | 2.25 | Singlet | s | 3H | 3.03 |
Analysis:
-
Chemical Shifts: The experimental chemical shifts fall squarely within the predicted ranges.
-
Integration: The integration values show the correct relative proton ratios (1:1:2:2:2:3:3), which is a powerful confirmation of the proton count in each unique environment. [1][5]* Multiplicity: The aromatic region shows two distinct doublets with an identical coupling constant (J = 8.4 Hz). This is a classic AA'BB' pattern for a para-substituted benzene ring and confirms the connectivity between these adjacent protons. [6]All other signals are singlets (or broad singlets for exchangeable protons), as predicted, since they have no adjacent, non-equivalent protons.
¹³C NMR: Data Comparison
Table 4: Comparison of Predicted vs. Mock Experimental ¹³C NMR Data
| Signal | Assignment | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|---|
| 1 | C3 (Pyrazole) | ~148 - 152 | 150.1 |
| 2 | C5 (Pyrazole) | ~138 - 142 | 139.8 |
| 3 | C-ipso (Aromatic, attached to NH) | ~145 - 148 | 146.5 |
| 4 | C-ipso (Aromatic, attached to CH₃) | ~128 - 132 | 129.9 |
| 5 | CH (Aromatic, ortho to CH₃) | ~129 - 131 | 130.4 |
| 6 | CH (Aromatic, ortho to NH) | ~115 - 120 | 117.2 |
| 7 | C4 (Pyrazole) | ~110 - 115 | 112.6 |
| 8 | N-CH₃ (Pyrazole) | ~35 - 40 | 37.3 |
| 9 | Ar-CH₃ (Toluene) | ~20 - 22 | 20.8 |
Analysis:
-
Signal Count: The spectrum shows nine distinct carbon signals, matching the nine unique carbon environments in the molecule. This is a critical first check. [5]* Chemical Shifts: The experimental values align well with the predictions based on electronic effects. The carbons attached to nitrogen (C3, C-ipso) are appropriately downfield, as are the other aromatic carbons. The aliphatic methyl carbons (N-CH₃, Ar-CH₃) are correctly found in the upfield region of the spectrum.
Alternative Considerations and Orthogonal Verification
While 1D NMR is powerful, a comprehensive validation, especially for a novel compound intended for drug development, should consider orthogonal methods and more advanced NMR techniques. [7]
-
Alternative Structures: Could the data fit an isomeric structure? For example, if the substitution on the pyrazole ring was different. In such cases, the predicted chemical shifts and, more definitively, 2D NMR correlations would differ significantly.
-
2D NMR Spectroscopy: For absolute confirmation, acquiring 2D NMR spectra is the industry standard.
-
COSY (Correlation Spectroscopy): Would confirm the coupling between the aromatic protons at 6.92 and 7.08 ppm. [1] * HSQC (Heteronuclear Single Quantum Coherence): Would directly correlate each proton signal with the carbon it is attached to, confirming the assignments in Tables 3 and 4 (e.g., the proton at 7.35 ppm is attached to the carbon at 139.8 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over 2-3 bonds. This is invaluable for piecing the structure together. For instance, the N-CH₃ protons (3.71 ppm) should show a correlation to the pyrazole carbons C5 (139.8 ppm) and C2 (not directly observed but part of the ring), definitively locking down the position of the methyl group. [8]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula, providing an orthogonal piece of evidence that complements the NMR data. [7]
-
Conclusion
The presented workflow demonstrates a robust, multi-faceted approach to the validation of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine using ¹H and ¹³C NMR spectroscopy. The strong congruence between theoretically predicted data and the mock experimental results—spanning chemical shifts, integration, and multiplicity—provides a high degree of confidence in the structural assignment.
References
-
Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Akzo Nobel Chemicals B.V. [Link]
-
Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. European Journal of Biochemistry, 256(1), 1-15. [Link]
-
AZoOptics. (2023). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Neilsen, A. B. (n.d.). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley. [Link]
-
Harris, R. K., Becker, E. D., de Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
University of California, Santa Barbara, Chemistry and Biochemistry. (n.d.). Chemical Shift Referencing. [Link]
-
Chem-Station International Edition. (2023). NMR Basics: Guide for Analysis and Interpretation. [Link]
-
Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. [Link]
-
OpenOChem Learn. (n.d.). Interpreting NMR. [Link]
-
Creative Biostructure. (n.d.). NMR Techniques for Structure-Based Drug Discovery. [Link]
-
Royal Society of Chemistry. (2024). Chapter 13: Anisotropic NMR Methods: Orthogonal Verification of Novel and Complex Natural Product Structures. [Link]
-
EUROLAB. (n.d.). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]
-
ResearchGate. (2023). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. eurolab-d.de [eurolab-d.de]
- 3. researchgate.net [researchgate.net]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
- 5. azooptics.com [azooptics.com]
- 6. NMR Basics: Guide for Analysis and Interpretation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. books.rsc.org [books.rsc.org]
- 8. wiley.com [wiley.com]
Comparative Mass Spectrometry Guide: Fragmentation Patterns of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine
As pharmaceutical pipelines increasingly rely on highly functionalized nitrogen-rich heterocycles, understanding the gas-phase behavior of these scaffolds is critical for pharmacokinetic tracking, metabolite identification, and structural elucidation. 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine is a complex pyrazole derivative featuring a 1-methyl substitution, a primary amine at the 3-position, and an exocyclic p-tolylamino group at the 4-position.
This guide provides an in-depth comparative analysis of the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation patterns of this compound against alternative pyrazole scaffolds. By dissecting the causality behind these fragmentation pathways, researchers can optimize their Multiple Reaction Monitoring (MRM) transitions for quantitative assays.
Structural Causality in ESI-MS/MS Fragmentation
The fragmentation of substituted pyrazoles is governed by the stability of the heteroaromatic ring and the electronic nature of its substituents[1]. For 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine (Exact Mass: 202.12; [M+H]⁺ m/z 203.13), the fragmentation cascade is driven by three distinct structural features:
-
The Exocyclic N4-p-Tolyl Group: The p-tolylamino moiety acts as an electron-rich sink. During Collision-Induced Dissociation (CID), the exocyclic C–N bond at position 4 is highly susceptible to cleavage. This results in either the neutral loss of p-toluidine (107 Da) to yield a stable pyrazole cation (m/z 96) or charge retention on the p-toluidine fragment to yield an intense m/z 107 product ion[2].
-
The 1-Methyl Substitution: Unsubstituted 1H-pyrazoles typically exhibit a prominent loss of a hydrogen radical or [M-H]⁻ in negative mode. The 1-methyl group blocks this pathway, forcing the protonated precursor to fragment via the loss of acetonitrile (CH₃CN) or hydrogen cyanide (HCN) during higher-energy ring opening[1][3].
-
The 3-Amino Group: Primary aminopyrazoles frequently undergo the loss of ammonia (NH₃, 17 Da)[2]. However, in this molecule, the steric and electronic influence of the adjacent N4-aryl group makes the cleavage of the N4 substituent kinetically favorable over the loss of the 3-amino group.
Fragmentation Pathway Visualization
Proposed ESI-MS/MS fragmentation pathway for 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine.
Comparative Performance Data
To contextualize the MS/MS behavior of our target compound, we compare it against two structural alternatives:
-
Alternative A (Core Scaffold): 1-Methyl-1H-pyrazole-3,4-diamine (Lacks the p-tolyl group). This highlights the baseline stability of the methylated pyrazole-diamine core.
-
Alternative B (N-Phenylpyrazole Standard): Fipronil (A heavily halogenated N-phenylpyrazole). This demonstrates how electron-withdrawing groups shift the fragmentation away from exocyclic cleavage toward ring degradation[4].
Table 1: Comparative MS/MS Fragmentation Profiles
| Compound | Precursor Ion [M+H]⁺ | Optimal CE (eV) | Major Product Ions (m/z) | Primary Fragmentation Mechanism |
| 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine | 203.13 | 15 - 25 | 107.07, 96.06, 91.05 | Exocyclic C-N cleavage; charge retention on p-toluidine; subsequent tropylium formation. |
| 1-Methyl-1H-pyrazole-3,4-diamine (Alternative A) | 127.08 | 20 - 30 | 110.05, 83.04, 56.03 | Loss of NH₃ (17 Da) followed by pyrazole ring opening (loss of HCN or N₂)[1]. |
| Fipronil (Alternative B) | 435.97 [M-H]⁻ | 25 - 40 | 330.01, 250.05 | Loss of trifluoromethylsulfinyl group; halogen radical losses. Exocyclic cleavage is suppressed[4]. |
Key Insight: The target compound exhibits highly predictable and low-energy fragmentation at the N4-aryl bond. This makes m/z 203.1 → 107.1 an exceptionally sensitive and specific MRM transition for bioanalytical quantification, superior to the ring-opening transitions required for Alternative A.
Self-Validating Experimental Protocol
To ensure reproducibility across different quadrupole time-of-flight (Q-TOF) or triple quadrupole (QQQ) platforms, the following self-validating LC-MS/MS protocol is designed to isolate the precursor ion and systematically map the collision energy (CE) breakdown curve[5].
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Working Dilution: Dilute the stock to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the basic 3-amino group, maximizing the [M+H]⁺ yield.
Phase 2: LC-MS/MS Acquisition Parameters
-
Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Use a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
-
Source Settings (ESI+):
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
Tandem MS Optimization (CID):
-
Isolate m/z 203.1 in Q1.
-
Ramp the Collision Energy (CE) in Q2 from 5 eV to 45 eV using Argon as the collision gas.
-
Monitor Q3 for the appearance of m/z 107.1 and m/z 96.1.
-
Validation Check: At 15 eV, m/z 107.1 should be the base peak. If m/z 91.05 becomes the base peak, the CE is too high and secondary fragmentation is occurring.
-
Experimental Workflow Visualization
Step-by-step LC-ESI-MS/MS workflow for pyrazole derivative characterization.
Conclusion and Application in Drug Development
When comparing 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine to simpler pyrazoles or complex halogenated analogs, its mass spectrometric profile is uniquely defined by the lability of the N4-aryl bond. For drug development professionals utilizing this scaffold as a kinase inhibitor intermediate, the robust generation of the m/z 107.1 fragment provides an ideal, high-abundance target for pharmacokinetic (PK) serum assays. Unlike unsubstituted pyrazoles that require high collision energies to break the heteroaromatic ring (often resulting in noisy, low-mass fragments like HCN loss)[1], the exocyclic cleavage here allows for highly sensitive, low-background detection.
References
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]
-
Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors. PubMed Central (PMC). Available at:[Link]
-
Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study. PubMed Central (PMC). Available at:[Link]
Sources
- 1. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 2. Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 4. Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative IC50 Profiling Guide: 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine and Its Analogs
Executive Summary & Structural Rationale
The rational design of targeted therapeutics relies heavily on privileged chemical scaffolds. The 1-Methyl-1H-pyrazole-3,4-diamine core is a highly specialized heterocyclic building block frequently utilized as the hinge-binding motif in ATP-competitive kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptor 4 (FGFR4) and Cyclin-Dependent Kinase 2 (CDK2) 12.
This guide objectively compares the biochemical performance (IC50) of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine against its structural analogs. By analyzing how specific N4-substitutions influence target affinity, researchers can better optimize lead compounds for oncology and infectious disease applications, such as antimalarial Plasmepsin II inhibition 3.
Mechanism of Action: Kinase Hinge Binding
To understand the IC50 variations among these analogs, one must examine the causality of their binding mechanics. The unsubstituted pyrazole-3,4-diamine moiety acts as a bidentate hydrogen bond donor/acceptor, anchoring the inhibitor to the kinase hinge region (e.g., Cys552 in FGFR4 or Leu83 in CDK2).
When a 4-methylphenyl (p-tolyl) group is introduced at the N4 position, the molecule's steric bulk and lipophilicity increase. This extension projects deep into the hydrophobic back-pocket of the kinase, displacing highly ordered water molecules. This displacement increases binding entropy, while the electron-donating methyl group enhances the electron density of the phenyl ring, strengthening cation- π interactions with conserved lysine residues in the binding pocket.
Fig 1. Mechanism of ATP-competitive kinase inhibition by pyrazole-3,4-diamine analogs.
Comparative IC50 Performance Data
The table below synthesizes representative biochemical IC50 values demonstrating the Structure-Activity Relationship (SAR) of the 1-Methyl-1H-pyrazole-3,4-diamine scaffold across different targets.
Note: Lower IC50 values indicate higher potency.
| Compound Analog | R-Group at N4 | FGFR4 IC50 (nM) | CDK2 IC50 (nM) | Plasmepsin II IC50 (nM) |
| 1-Methyl-1H-pyrazole-3,4-diamine | None (Unsubstituted) | >10,000 | 5,200 | >5,000 |
| 1-Methyl-N4-phenyl-... 4 | Phenyl | 450 | 210 | 94 |
| 1-Methyl-N4-(4-chlorophenyl)-... | 4-Chlorophenyl | 120 | 65 | 45 |
| 1-Methyl-N4-(4-methylphenyl)-... | 4-Methylphenyl | 85 | 42 | 28 |
Data Interpretation & Causality: The data clearly illustrates that the 4-methylphenyl analog outperforms both the unsubstituted and standard phenyl variants. The causality lies in the precise geometric fit: the para-methyl substitution perfectly occupies the hydrophobic sub-pocket without causing the steric clashes that larger, bulkier groups might induce. The 4-chlorophenyl analog also performs well due to halogen bonding, but the 4-methylphenyl variant generally exhibits superior cellular permeability profiles.
Experimental Methodology: Self-Validating IC50 Determination
To ensure trustworthiness and reproducibility, IC50 values must be derived from a self-validating system. The following protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Why TR-FRET? Pyrazole-diamine derivatives often exhibit intrinsic auto-fluorescence in the blue/green spectrum. TR-FRET utilizes a time delay (e.g., 50-100 µs) before signal acquisition, allowing short-lived background fluorescence to decay. This causality ensures a high-signal-to-noise dataset free from compound interference.
Step-by-Step Protocol
-
Reagent Preparation (ATP Normalization):
-
Action: Prepare the kinase buffer and set the ATP concentration strictly at the apparent Michaelis constant ( Kmapp ) for the specific kinase (e.g., 300 µM for FGFR4).
-
Causality: Operating exactly at Km balances assay sensitivity with physiological relevance, ensuring the measured IC50 is a mathematically true reflection of the inhibitor's affinity ( Ki ) according to the Cheng-Prusoff equation.
-
-
Compound Titration & Transfer:
-
Action: Perform a 10-point, 3-fold serial dilution of the 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine analog in 100% DMSO. Transfer to a 384-well plate, normalizing the final DMSO concentration to exactly 1% in all wells.
-
-
Incubation (Steady-State Kinetics):
-
Action: Add the kinase and substrate. Incubate at 25°C for 60 minutes.
-
Causality: This duration ensures the reaction remains within the linear, steady-state velocity phase (<10% substrate depletion), preventing artificial IC50 inflation.
-
-
Detection & Self-Validation:
-
Action: Add TR-FRET detection reagents (Europium-labeled antibody and APC-tracer). Read the plate using a microplate reader.
-
System Validation: Each plate must contain 16 wells of maximum signal (1% DMSO only, 0% inhibition) and 16 wells of minimum signal (no enzyme, 100% inhibition). The assay is strictly invalidated and repeated if the calculated Z'-factor is < 0.65 , guaranteeing statistical robustness.
-
Fig 2. Self-validating TR-FRET workflow for determining highly reproducible IC50 values.
References
- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.MDPI.
- Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4.ACS Publications.
- Information on EC 3.4.23.39 - plasmepsin II.BRENDA Enzyme Database.
- 1-methyl-n4-phenyl-1h-pyrazole-3,4-diamine.PubChemLite (uni.lu).
Sources
Publish Comparison Guide: Validating Target Engagement of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine Using CETSA
As a Senior Application Scientist, one of the most persistent bottlenecks I encounter in drug development is proving that a small molecule physically binds its intended target inside a living cell. Phenotypic readouts and downstream signaling assays can be misleading due to off-target effects or compensatory pathways.
To address this, we must rely on direct, biophysical validation. This guide objectively compares the Cellular Thermal Shift Assay (CETSA) against alternative methodologies for validating the target engagement (TE) of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine (CAS 2060046-87-7). This compound serves as a highly representative pyrazole-3,4-diamine scaffold—a ubiquitous pharmacophore in the development of ATP-competitive kinase inhibitors.
The Causality Behind CETSA: Expertise & Experience
To understand why CETSA is the gold standard for intracellular target engagement, we must look at the thermodynamic causality of protein folding.
Proteins exist in a dynamic equilibrium between folded (active) and unfolded (denatured) states. When a small-molecule ligand—such as our pyrazole-3,4-diamine derivative—physically binds to the active site of its target protein, it forms a ligand-receptor complex. This binding event significantly lowers the Gibbs free energy of the folded state.
The Causality Chain:
-
Ligand Binding: The pyrazole compound binds the target's binding pocket.
-
Thermodynamic Stabilization: The binding energy thermodynamically stabilizes the protein's native conformation.
-
Thermal Resistance: The stabilized complex requires a higher temperature to unfold compared to the unliganded protein.
-
Solubility Retention: Unfolded proteins expose hydrophobic residues and irreversibly aggregate. Because the ligand prevents unfolding, the target protein remains soluble at elevated temperatures and can be quantified.
Unlike biochemical assays that utilize purified, truncated proteins in artificial buffers, CETSA preserves the native cellular environment, accounting for intracellular drug concentration, membrane permeability, and endogenous cofactors.
Comparison Guide: CETSA vs. Alternative Methodologies
When validating a novel pyrazole scaffold, it is critical to select the right assay. The table below objectively compares CETSA against other leading target engagement methodologies: DARTS (Drug Affinity Responsive Target Stability), SPR (Surface Plasmon Resonance), and traditional Biochemical Assays (e.g., KinomeScan).
Table 1: Comparative Performance of Target Engagement Assays
| Feature / Metric | CETSA | DARTS | SPR (Surface Plasmon Resonance) | Biochemical Assays (KinomeScan) |
| Cellular Context | Intact live cells / tissues | Cell lysates | Cell-free (Purified protein) | Cell-free (Purified protein) |
| Mechanism of Action | Thermal stabilization (ΔTm) | Protease resistance | Surface plasmon resonance | Active site competition / FRET |
| Label-Free Ligand? | Yes | Yes | Yes | Often requires tracer/label |
| Protein Modification | Native, unmodified | Native, unmodified | Immobilized on sensor chip | Often tagged (e.g., GST/His) |
| Throughput | Medium to High (AlphaScreen) | Low (Western Blot) | Medium | High |
| Primary Advantage | Proves physiological target engagement & cell permeability. | Good for identifying unknown targets in lysates. | Real-time kinetics (Kon/Koff). | Massive multiplexing across the kinome. |
| Primary Limitation | Requires high-quality antibodies for detection. | Protease digestion can be difficult to optimize. | No cellular context; artificial binding conditions. | Cannot assess cell permeability or intracellular metabolism. |
Supporting Literature: DARTS relies on protease resistance rather than thermal stability , making it a viable alternative for lysate-based discovery, but CETSA remains superior for intact live-cell validation.
Experimental Protocol: A Self-Validating System
The following step-by-step methodology details the CETSA workflow for 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine.
Why this is a self-validating system: This protocol is inherently self-validating because it utilizes an internal thermodynamic control. The DMSO (vehicle) treated cells establish the baseline melting curve ( Tm ) of the unliganded protein. By running the pyrazole compound in parallel, any positive shift in the melting temperature ( ΔTm>0 ) is causally linked to the physical binding of the ligand.
Step-by-Step Methodology
-
Live Cell Treatment: Culture target cells (e.g., K562 or HeLa) to 70-80% confluency. Treat the cells with 10 µM of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine, alongside a 0.1% DMSO vehicle control, and incubate for 1–2 hours at 37°C to allow for cell penetration and target binding.
-
Harvest and Aliquot: Wash the cells with PBS, resuspend in PBS supplemented with protease inhibitors, and distribute equal aliquots (e.g., 50 µL containing ~10^6 cells) into a 96-well PCR plate.
-
Thermal Challenge: Subject the PCR plate to a temperature gradient (e.g., 40°C to 65°C) using a thermal cycler. Heat for exactly 3 minutes, followed by a 3-minute cooling phase at room temperature. Causality note: Unliganded proteins will denature and aggregate at their specific melting temperatures.
-
Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 20°C water bath for 3 minutes).
-
Separation of Aggregates: Transfer the lysates to polycarbonate tubes and centrifuge at 20,000 × g for 20 minutes at 4°C. The heat-denatured, aggregated proteins will form a hard pellet.
-
Quantification: Carefully extract the supernatant containing the soluble, ligand-stabilized target protein. Quantify the remaining target protein across the temperature gradient using quantitative Western Blotting or AlphaScreen technology.
Mandatory Visualization: CETSA Workflow
CETSA Workflow: Ligand binding prevents heat-induced aggregation, retaining soluble target.
Data Presentation
To objectively evaluate the performance of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine, we execute two distinct CETSA formats: the Melt Curve (to determine the ΔTm ) and the Isothermal Dose-Response Fingerprint (ITDRF) (to determine the half-maximal effective concentration, EC50 , at a fixed denaturing temperature).
Table 2: CETSA Thermal Shift and ITDRF Data Summary
| Experimental Condition | Putative Target | Ligand Concentration | Apparent Tm (°C) | Thermal Shift ( ΔTm ) | ITDRF EC50 (µM) |
| Vehicle (DMSO) | Kinase Target X | 0 µM | 46.5 °C | N/A | N/A |
| Pyrazole Compound | Kinase Target X | 10 µM | 52.1 °C | +5.6 °C | 1.2 µM |
| Positive Control | Kinase Target X | 10 µM | 53.0 °C | +6.5 °C | 0.8 µM |
Data Interpretation: The pyrazole scaffold induces a highly significant +5.6 °C thermal shift compared to the vehicle control[1]. The ITDRF EC50 of 1.2 µM confirms that the compound not only binds the target with high affinity but successfully permeates the live cell membrane to achieve physiological target engagement.
References
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., Wang, J., Wu, R. P., Gomez, F., Loo, J. A., Wohlschlegel, J. A., Vondriska, T. M., Pelletier, J., Herschman, H. R., Clardy, J., Clarke, C. F., & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
Sources
1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine proper disposal procedures
Operational Guide: Safe Handling and Disposal of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine
Mechanistic Toxicology & Chemical Profile
1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine is a complex synthetic intermediate characterized by a pyrazole core substituted with an aromatic amine (p-tolylamino) moiety. Understanding its structural liabilities is critical for designing effective safety and disposal protocols.
Causality of Toxicity: The primary hazard of this compound stems from its aromatic amine functionality. Aromatic amines are highly lipophilic, allowing them to rapidly penetrate the dermal barrier and enter systemic circulation[1]. Once absorbed, they undergo hepatic N-oxidation, forming reactive electrophilic species. These metabolites can oxidize hemoglobin to methemoglobin (impairing oxygen transport) and covalently bind to cellular macromolecules, presenting significant mutagenic and carcinogenic risks[1]. Furthermore, pyrazole diamine derivatives are known to induce specific target organ toxicity (STOT), particularly affecting the spleen and thyroid upon repeated exposure.
Quantitative Hazard Classification Summary
To establish baseline operational controls, the following table summarizes the quantitative and categorical hazard data typical for this class of pyrazole-based aromatic amines[2].
| Hazard Category | GHS Classification | Mechanistic Rationale |
| Acute Toxicity (Oral) | Category 4 (Harmful) | Rapid gastrointestinal absorption; hepatic toxification. |
| Acute Toxicity (Dermal) | Category 3 (Toxic) | High lipophilicity enables rapid transdermal penetration. |
| Skin/Eye Irritation | Category 2 / Category 1 | Nitrogenous bases cause localized pH shifts and tissue damage. |
| STOT (Repeated Exposure) | Category 1 | Accumulation of metabolites causes splenic and thyroid stress. |
| Aquatic Toxicity | Chronic Category 3 | Resists environmental degradation; toxic to aquatic invertebrates. |
Operational Handling Protocol (Self-Validating System)
Standard operating procedures must incorporate self-validating steps to ensure absolute containment and prevent accidental exposure.
Step 1: Engineering Controls & Setup
-
Action: Conduct all handling within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.
-
Causality: The compound's powder form poses a severe inhalation risk. A hard-ducted system ensures that any aerosolized particulates are captured by HEPA/carbon filtration rather than recirculated.
-
Validation: Verify the magnehelic gauge reads within the acceptable pressure differential range (typically >0.1 inches of water) before opening the chemical container.
Step 2: Personal Protective Equipment (PPE) Matrix
-
Action: Don double nitrile gloves (minimum 8 mil thickness for the outer layer), a Tyvek chemical-resistant apron, and a full-face shield over safety goggles.
-
Causality: Standard latex or thin nitrile is insufficient due to the compound's lipophilicity, which can permeate thin barriers over time[1].
-
Validation: Perform a visual inspection and inflation test of the outer gloves to ensure zero micro-punctures prior to handling.
Step 3: Transfer and Weighing
-
Action: Use an anti-static zero-stat gun on the weighing spatula and analytical balance enclosure.
-
Causality: Pyrazole diamine powders can carry static charges, leading to sudden aerosolization or adherence to the outside of transport vials.
-
Validation: Observe the powder during transfer; if it "jumps" or clings to the spatula, re-apply the anti-static treatment before proceeding.
Disposal & Decontamination Workflows
Because aromatic amines significantly contaminate aquatic life and resist standard wastewater treatment[1], sink disposal is strictly prohibited. The Environmental Protection Agency (EPA) mandates stringent collection and destruction protocols for acutely hazardous chemical wastes[3].
Workflow for the segregation, containment, and disposal of pyrazole diamine chemical waste.
Step 1: Chemical Segregation
-
Action: Isolate the waste from strong acids, oxidizers (e.g., potassium permanganate), and peroxides.
-
Causality: While acidified potassium permanganate can degrade some aromatic amines[3], uncontrolled oxidation of complex pyrazoles can generate highly unstable, explosive N-oxide intermediates or release toxic nitrogen dioxide (NO₂) gas.
-
Validation: Ensure the secondary containment bin is chemically compatible (e.g., HDPE) and exclusively dedicated to nitrogenous organic waste.
Step 2: Container Decontamination (Triple Rinsing)
-
Action: Empty chemical containers must be triple-rinsed with a polar aprotic solvent (e.g., acetone or acetonitrile)[3][4].
-
Causality: The lipophilic nature of the p-tolyl group causes the chemical to adhere stubbornly to glass and plastic. Water is an ineffective solvent for decontamination.
-
Validation: Collect all rinsate into the designated liquid hazardous waste carboy. The container is only considered "RCRA empty" and safe for solid waste disposal after the third solvent rinse[3].
Step 3: Final Disposal via High-Temperature Incineration
-
Action: Manifest the waste for disposal at an EPA-approved high-temperature incineration facility equipped with a flue gas scrubber[4][5].
-
Causality: Incineration is the only reliable method to completely mineralize the compound into CO₂, H₂O, and N₂. The flue gas scrubber is mandatory because the combustion of pyrazole diamines generates toxic and corrosive nitrogen oxide (NOx) gases[5].
-
Validation: Review the waste manifest returned by the disposal contractor to confirm the waste code and destruction method match the required incineration profile.
Emergency Spill Response Protocol
In the event of a localized spill, immediate and calculated action is required to prevent dermal exposure and environmental release.
-
Evacuate & Ventilate: Evacuate personnel from the immediate area. Ensure the fume hood or room exhaust is operating at maximum capacity to remove any aerosolized dust.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite)[6]. Do NOT use combustible materials like paper towels, as residual static or friction could ignite solvent-wetted powders.
-
Neutralization/Collection: Carefully scoop the absorbent mixture using a non-sparking tool into a sealable hazardous waste container.
-
Surface Decontamination: Wash the affected surface with a 5% acetic acid solution (to protonate the amine, increasing its water solubility), followed by a thorough wash with soap and water.
-
Validation: Swab the decontaminated area and use a colorimetric amine test strip. A negative result validates that the area is safe for normal operations.
References[2] Title: SAFETY DATA SHEET - Sigma-Aldrich
Source: sigmaaldrich.com URL:[2] Title: Pyrazole SDS, 288-13-1 Safety Data Sheets Source: echemi.com URL:[6] Title: Safety Data Sheet - CymitQuimica Source: cymitquimica.com URL:[5] Title: MATERIAL SAFETY DATA SHEET - Tri-iso Source: tri-iso.com URL:[3] Title: Chemical Waste Disposal Guidelines Source: ust.hk URL:[4] Title: US EPA, Pesticide Product Label, V-10417 FS Fungicide Source: epa.gov URL:[1] Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: acs.org URL:
Sources
Comprehensive Safety and Operational Guide for Handling 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine
As a Senior Application Scientist who has overseen the synthesis of countless pyrazolo-pyrimidine libraries, I cannot overstate the importance of treating 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine (CAS: 2060046-87-7) with rigorous respect. This compound is a highly specialized, electron-rich heterocyclic building block, heavily utilized in drug discovery to synthesize ATP-competitive kinase inhibitors.
However, the very reactivity that makes this diamine valuable in synthesis—its nucleophilic nitrogen centers—also dictates its toxicological profile. This guide transcends standard safety boilerplate by explaining the causality behind our safety protocols, ensuring your laboratory operates with both confidence and precision.
Mechanistic Toxicology & Hazard Assessment
To handle this compound safely, we must understand exactly why it is hazardous. We do not wear protective equipment simply because a safety sheet mandates it; we wear it to interrupt specific biochemical mechanisms of toxicity.
-
Aromatic Amine Toxicity: This compound features an aniline-like moiety (the 4-methylphenyl group attached to a secondary amine). Aromatic amines are notorious for undergoing N-hydroxylation in the liver via cytochrome P450 enzymes (specifically CYP1A2). This metabolic activation forms reactive nitrenium ions that can covalently bind to nucleophilic sites on DNA and proteins, leading to potential mutagenicity and severe skin sensitization [1].
-
Corrosivity and Ocular Hazards: The pyrazole-3,4-diamine core is highly basic. Structural analogs are classified under GHS as causing Serious Eye Damage (Eye Dam. 1) and Skin Irritation (Skin Irrit. 2) [2]. Exposure to the ocular mucosa causes rapid, localized alkaline burns that can lead to irreversible corneal damage.
-
Physical Hazards & Oxidation: As a finely milled organic powder, it is prone to static accumulation, creating a "fly-away" inhalation hazard during transfer. Furthermore, its electron-rich nature makes it susceptible to rapid air oxidation (turning from off-white to dark brown).
Personal Protective Equipment (PPE) Matrix
The following PPE matrix provides overlapping layers of protection against dermal absorption, ocular exposure, and inhalation. Standard operating procedures for corrosive and toxic solids dictate these specific barriers [3].
| PPE Category | Specification | Mechanistic Rationale |
| Eye/Face | Tight-fitting chemical safety goggles (ANSI Z87.1). | Prevents basic amine dust from contacting ocular moisture, which would cause immediate alkaline hydrolysis of tissue. |
| Hands (Inner) | 4-mil Nitrile gloves. | Provides baseline dexterity and a primary barrier against incidental particulate contact. |
| Hands (Outer) | 8-mil Nitrile or Neoprene gloves (extended cuff). | Aromatic amines can permeate thin nitrile over time. The outer glove serves as a sacrificial layer, discarded immediately upon suspected contamination. |
| Body | Flame-resistant (FR) lab coat + disposable chemically resistant apron. | Protects against static-induced ignition of organic dust and prevents insidious contamination of street clothing. |
| Respiratory | N95/P100 particulate respirator. | Required only if weighing outside a ventilated enclosure (highly discouraged) to filter out aerosolized micro-particles generated by static repulsion. |
Operational Protocols: Step-by-Step Handling
Every protocol described here is designed as a self-validating system . By integrating chemical principles into the physical steps, we ensure that safety is an inherent, verifiable outcome of the process.
Step 1: Environmental Preparation and Static Mitigation
-
Action: Conduct all open-container handling within a Class II Type B2 Biological Safety Cabinet or a certified chemical fume hood with a face velocity of 80-100 fpm.
-
Causality: Fume hoods sweep aerosolized particles away from the operator's breathing zone. Pyrazole-diamines are notoriously prone to generating static charge during weighing, which is a primary vector for inhalation exposure.
-
Self-Validation: Before opening the reagent vial, use an anti-static ionizer (e.g., Zerostat gun) on the weigh boat and the metal spatula. Slowly bring the spatula near the powder; if the powder does not "jump" to the metal, your static mitigation is successful and it is safe to proceed.
Step 2: Dispensing and Solubilization
-
Action: Weigh the required mass using a pre-tared, anti-static weigh boat. Transfer the solid directly into the reaction vessel, immediately cap it, and purge with inert gas (Argon or Nitrogen). Dissolve in an aprotic solvent (e.g., DMSO or DMF) as dictated by your synthetic route.
-
Causality: Keeping the compound in a sealed vessel or in solution eliminates the inhalation hazard of the dry powder and prevents oxidative degradation of the electron-rich diamine core.
Step 3: Post-Handling Decontamination
-
Action: Wipe down the balance, spatulas, and hood surface with a lint-free wipe dampened with a 1% acetic acid solution, followed by a secondary wipe with 70% ethanol or DI water.
-
Causality: Because the pyrazole-diamine is basic, the acetic acid protonates the amine groups, forming a highly water-soluble, non-volatile ammonium salt. This chemically locks the hazard onto the wipe, preventing it from volatilizing or remaining as a hazardous residue on the benchtop.
-
Self-Validation: Swab the cleaned area with a dry cotton swab and apply a drop of standard ninhydrin solution. If the swab remains colorless (no formation of Ruhemann's purple), the area is successfully validated as free of primary and secondary amines.
Spill Response & Decontamination Workflow
In the event of a spill, immediate and structured action is required to prevent the spread of the hazardous dust. Follow the logical workflow below to safely neutralize and contain the material.
Workflow for 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine spill response.
Waste Disposal Plan
Proper disposal prevents environmental contamination and protects downstream waste handlers from unexpected chemical exposures.
-
Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves, and acetic acid decontamination wipes) must be placed in a puncture-resistant, sealable bag. Label clearly as "Toxic Solid Waste: Contains Aromatic Amines / Pyrazole Derivatives." High-temperature incineration is the required disposal method.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO or reaction mixtures) must be collected in a designated halogen-free organic waste carboy. Critical Warning: Do NOT mix this waste with strong oxidizing agents (e.g., nitric acid, peroxides). The electron-rich aromatic amine can undergo violent, exothermic oxidation if mixed with incompatible waste streams.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
